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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Clovoxamine Maleate: Structure, Properties, and Analytical Methodologies

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Disclaimer: Publicly available, in-depth technical data on c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Disclaimer: Publicly available, in-depth technical data on clovoxamine maleate is limited. This guide provides a comprehensive overview of its known properties and leverages detailed information on the structurally analogous and well-characterized compound, fluvoxamine, to illustrate the core principles of synthesis, characterization, and analysis for this class of molecules. This approach is intended to provide a robust framework for researchers and drug development professionals working with novel aralkylketone oxime ethers.

Introduction

Clovoxamine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. As a member of the aralkylketone oxime ether class of compounds, its molecular structure is designed to modulate the levels of key neurotransmitters in the brain, making it a molecule of interest for therapeutic development in the field of neuroscience. This guide offers a detailed exploration of the molecular characteristics of clovoxamine maleate salt, including its chemical structure and molecular weight. Due to the scarcity of specific literature on clovoxamine, this document will draw parallels with the extensively studied compound fluvoxamine to provide a practical and insightful technical overview.

Molecular and Physicochemical Properties of Clovoxamine Maleate

The fundamental identity of a pharmaceutical compound is established by its chemical structure and molecular weight. For clovoxamine maleate, these core properties are summarized below.

Molecular Weight and Formula

Clovoxamine maleate is the maleate salt of the active clovoxamine base. The combination of the base and the maleic acid salt results in the following molecular properties:

PropertyValueSource(s)
Molecular FormulaC18H25ClN2O6[1]
Molecular Weight400.85 g/mol [1]

These values are critical for a range of experimental procedures, from the preparation of standard solutions to the interpretation of mass spectrometry data.

Chemical Structure

The chemical name for the active base of clovoxamine is (1E/Z)-1-(4-Chlorophenyl)-5-methoxypentanone O-(2-Aminoethyl)oxime. The "maleate salt" designation indicates that the basic amino group of the clovoxamine molecule is protonated by maleic acid to form a salt, which often improves the compound's stability and solubility. The "(E/Z)-Mixture" notation signifies that the compound exists as a mixture of geometric isomers around the oxime's carbon-nitrogen double bond.

Caption: Chemical structure of Clovoxamine and Maleate.

The structural similarity to fluvoxamine lies in the aralkylketone oxime ether core. In fluvoxamine, the chlorophenyl group of clovoxamine is replaced by a trifluoromethylphenyl group. This substitution significantly alters the electronic properties and, consequently, the pharmacological profile of the molecule.

Synthesis of Aralkylketone Oxime Ethers: A Representative Pathway

While a specific, detailed synthesis of clovoxamine is not readily found in peer-reviewed literature, the synthesis of the analogous compound, fluvoxamine, provides a robust template for the probable synthetic route. This process typically involves a multi-step approach.

A plausible synthetic pathway for clovoxamine, based on known syntheses of related compounds, would likely involve:

  • Formation of the Ketone Intermediate: This can be achieved through a Friedel-Crafts acylation of chlorobenzene with a suitable pentanoyl derivative, or a Grignard reaction between a 4-chlorophenylmagnesium halide and a 5-methoxyvaleronitrile.

  • Oximation: The resulting 1-(4-chlorophenyl)-5-methoxypentan-1-one is then reacted with hydroxylamine to form the corresponding oxime. This step introduces the C=N-OH functionality.

  • O-Alkylation: The oxime is subsequently alkylated with a 2-aminoethyl halide (e.g., 2-chloroethylamine or 2-bromoethylamine) in the presence of a base to yield the clovoxamine free base.

  • Salt Formation: Finally, the clovoxamine free base is treated with maleic acid in a suitable solvent to precipitate the clovoxamine maleate salt.

Caption: Plausible synthetic workflow for Clovoxamine Maleate.

Structural Elucidation and Analytical Characterization

The definitive confirmation of a chemical structure relies on a suite of analytical techniques. For a novel compound like clovoxamine, the following methods would be indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. For fluvoxamine, a stability-indicating HPLC method has been developed using a C18 or a cyano-bonded column with a mobile phase typically consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile[2]. Detection is commonly performed using a UV detector. A similar system would be the starting point for developing a robust analytical method for clovoxamine.

A Self-Validating HPLC Protocol (Example based on Fluvoxamine):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 246 nm.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Tailing Factor: Should be less than 2.0 for the main peak.

    • Theoretical Plates: Should be greater than 2000.

    • Repeatability (RSD): Less than 2% for six replicate injections of a standard solution.

This self-validating system ensures the reliability and reproducibility of the analytical results.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise connectivity of atoms in the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, would provide a detailed map of the clovoxamine structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the key functional groups present in clovoxamine maleate, such as the C=N of the oxime, the C-O-C of the ether, the aromatic C-Cl bond, and the characteristic absorptions of the maleate salt.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure.

G Compound Clovoxamine Maleate Sample HPLC HPLC Analysis Compound->HPLC NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Purity Purity and Quantification HPLC->Purity Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Formula Molecular Formula and Fragmentation MS->Molecular_Formula

Caption: Analytical workflow for Clovoxamine Maleate characterization.

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

Clovoxamine is identified as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. SNRIs exert their therapeutic effects by blocking the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft back into the presynaptic neuron[3][4]. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission[5].

The dual action on both serotonin and norepinephrine systems can offer a broader spectrum of therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs)[4][6]. While SSRIs primarily target the serotonin transporter (SERT), SNRIs also inhibit the norepinephrine transporter (NET)[4]. The relative affinity for SERT and NET can vary among different SNRIs, influencing their clinical profile[6].

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SNRI Clovoxamine (SNRI) SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Serotonin_R Serotonin Receptors Serotonin->Serotonin_R Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine_R Norepinephrine Receptors Norepinephrine->Norepinephrine_R Binds

Caption: Mechanism of action of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Conclusion

Clovoxamine maleate, with a molecular weight of 400.85 g/mol and the chemical formula C18H25ClN2O6, is an intriguing molecule within the class of serotonin-norepinephrine reuptake inhibitors. While specific, in-depth technical data remains limited in the public domain, a comprehensive understanding of its properties and potential can be extrapolated from the well-documented chemistry and pharmacology of its structural analog, fluvoxamine. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to approach the study and characterization of clovoxamine and other novel aralkylketone oxime ethers. As with any scientific endeavor, the principles of rigorous validation and careful experimental design are paramount to advancing our understanding of this promising class of compounds.

References

  • Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors. (n.d.). Retrieved from [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42.
  • Wright, S. (2011). Serotonin–norepinephrine inhibitors: pharmacological profile. Nurse Prescribing, 9(12), 588–594.
  • Serotonin–norepinephrine reuptake inhibitor. (2023, December 29). In Wikipedia. [Link]

  • Stahl, S. M., Grady, M. M., & Moret, C. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS Spectrums, 10(9), 732–747.
  • Souri, E., Rahimi, A., & Adib, N. (2013). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 12(4), 623–630.

Sources

Exploratory

Clovoxamine Maleate: Thermodynamic Solubility Profiling and Aqueous Speciation Dynamics

Executive Summary Clovoxamine (development code DU-23811) is a serotonin-norepinephrine reuptake inhibitor. Understanding the aqueous solubility profile of its maleate salt is a critical prerequisite for formulation deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clovoxamine (development code DU-23811) is a serotonin-norepinephrine reuptake inhibitor. Understanding the aqueous solubility profile of its maleate salt is a critical prerequisite for formulation development and analytical chemistry applications. This technical guide provides an in-depth mechanistic analysis of clovoxamine maleate's solubility behavior, detailing the thermodynamic principles governing its pH-dependent speciation and providing self-validating experimental protocols for accurate physicochemical profiling.

Physicochemical Foundations & Causality

Clovoxamine is a structurally complex active pharmaceutical ingredient (API). While its closely related analogue, fluvoxamine, possesses a pKa of 8.7,1[1]. This elevated pKa indicates that the secondary amine functional group remains highly protonated across the entire physiological pH spectrum.

Causality of Salt Selection: The free base of clovoxamine is highly lipophilic, which is advantageous for crossing the blood-brain barrier but highly detrimental to gastrointestinal dissolution. By synthesizing the API as a maleate salt, pharmaceutical scientists deliberately lower the crystal lattice energy and increase the hydration energy. Maleic acid (a dicarboxylic acid) forms a stable crystalline lattice with clovoxamine that readily dissociates in aqueous media, rendering the compound2[2].

Quantitative Data Presentation

The following tables summarize the core physicochemical parameters and the simulated pH-dependent solubility behavior of clovoxamine maleate.

Table 1: Physicochemical Parameters of Clovoxamine Maleate

ParameterValueMechanistic Implication
API Name Clovoxamine MaleateSalt form enhances aqueous hydration.
Development Code DU-23811Historical identifier for literature cross-reference.
Predicted pKa 9.37 ± 0.10API remains ionized ( BH+ ) in gastric/intestinal fluids.
Solubility Profile Water, Methanol, DMSOAmphiphilic nature supports diverse analytical utility.
Analytical Utility HPLC Internal Standard3[3].

Table 2: Aqueous Solubility Profile Across pH (37°C)

pH LevelPrimary Species in SolutionRelative SolubilitySolid Phase at Equilibrium
1.2 (Gastric) Clovoxamine Cation ( BH+ )HighClovoxamine Maleate
4.5 (Intestinal) Clovoxamine Cation ( BH+ )HighClovoxamine Maleate
6.8 (Intestinal) Clovoxamine Cation ( BH+ )HighClovoxamine Maleate
9.0 (Alkaline) Mixed ( BH+ and B )ModerateMixed (Maleate + Free Base)
10.0 (Basic) Free Base ( B )LowClovoxamine Free Base

Self-Validating Experimental Protocols

To accurately profile the solubility of clovoxamine maleate, empirical determination must isolate thermodynamic equilibrium from kinetic supersaturation.

Protocol 1: Equilibrium Shake-Flask Solubility Determination

Expertise & Causality: Kinetic dissolution methods often mask the true solubility limit due to transient supersaturation. The shake-flask method ensures absolute thermodynamic equilibrium, providing the true intrinsic solubility ( S0​ ) and salt solubility product ( Ksp​ ).

Step-by-Step Methodology:

  • Media Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 9.0 (Borate). Self-Validation Check: Measure the pH of the buffer before and after the addition of the API. If the pH shifts by >0.05 units, the buffer capacity has been overwhelmed by the maleate counterion and the media must be reformulated.

  • Saturation: Add an excess amount of clovoxamine maleate powder (e.g., 50 mg) to 10 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Agitate the vials in a thermostatic water bath at 37.0 ± 0.5 °C for 72 hours. Self-Validation Check: Extract 0.5 mL aliquots at 48 hours and 72 hours. Equilibrium is strictly validated only if the API concentration difference between these two time points is <2%.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.45 µm PTFE syringe filter. Self-Validation Check: Discard the first 1 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV at 254 nm.

  • Solid-State Verification: Recover the residual precipitate and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This step is critical at pH 9.0 to determine if the residual solid has undergone a phase transformation from the maleate salt to the less soluble free base.

Workflow A API Preparation Clovoxamine Maleate C Equilibration Phase Shake-Flask at 37°C for 72h A->C B Media Preparation Buffer Solutions (pH 1.2 - 10.0) B->C D Phase Separation Centrifugation & Filtration C->D E Liquid Phase Analysis HPLC-UV Quantification D->E Supernatant F Solid Phase Analysis PXRD & DSC Verification D->F Residual Solid

Experimental workflow for thermodynamic solubility profiling of clovoxamine maleate.

Protocol 2: Intrinsic Dissolution Rate (IDR) Assessment

Expertise & Causality: While equilibrium solubility defines the thermodynamic maximum, IDR defines the kinetic rate of dissolution from a constant surface area, which is critical for predicting in vivo absorption dynamics.

Step-by-Step Methodology:

  • Compaction: Compress 100 mg of clovoxamine maleate powder in a Wood’s apparatus die at 1000 psi for 1 minute to form a non-disintegrating pellet with a defined surface area (e.g., 0.5 cm²). Self-Validation Check: Eject a test pellet and measure its tensile strength. If the pellet fractures upon handling, increase compression force by 200 psi increments until a structurally intact matrix is formed.

  • Dissolution: Submerge the die in 500 mL of degassed pH 6.8 phosphate buffer at 37°C, rotating at 50 rpm. Self-Validation Check: Use degassed media to prevent the formation of micro-bubbles on the pellet surface, which would artificially reduce the active surface area and skew the dissolution rate.

  • Sampling & Analysis: Withdraw 5 mL aliquots every 5 minutes for 60 minutes, replacing the volume with fresh pre-warmed media. Analyze via HPLC-UV.

  • Calculation: Plot the cumulative amount of drug dissolved versus time. The slope of the linear portion represents the IDR ( mg⋅cm−2⋅min−1 ).

Mechanistic Speciation Dynamics

The aqueous solubility of clovoxamine maleate is dictated by the Henderson-Hasselbalch relationship and the common ion effect. Because the, and clovoxamine's is 9.37, the microenvironmental pH heavily influences the dominant species in solution.

As the pH approaches and exceeds 9.37, the fraction of the un-ionized free base ( B ) increases exponentially. Since the intrinsic solubility ( S0​ ) of the free base is orders of magnitude lower than the ionized form, the solution rapidly reaches supersaturation with respect to the free base, leading to precipitation.

Speciation S Solid State Clovoxamine Maleate I I S->I Dissolution U U I->U Deprotonation U->S Precipitation

pH-dependent dissociation and precipitation pathway of clovoxamine maleate in aqueous media.

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Foundational

clovoxamine maleate salt pharmacokinetics and pharmacodynamics

Clovoxamine Maleate: A Comprehensive Technical Analysis of Pharmacokinetics, Pharmacodynamics, and Neurophysiological Profiling As a Senior Application Scientist, evaluating a neuropharmacological agent requires moving b...

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Author: BenchChem Technical Support Team. Date: April 2026

Clovoxamine Maleate: A Comprehensive Technical Analysis of Pharmacokinetics, Pharmacodynamics, and Neurophysiological Profiling

As a Senior Application Scientist, evaluating a neuropharmacological agent requires moving beyond surface-level metrics to understand the causality behind its molecular behavior. Clovoxamine maleate (development code DU-23811), an oxime derivative discovered in the 1970s, represents a fascinating case study in rational drug design[1]. Structurally related to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, clovoxamine diverges functionally by acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI)[1].

This whitepaper deconstructs the pharmacodynamics (PD), pharmacokinetics (PK), and experimental methodologies associated with clovoxamine, providing drug development professionals with a self-validating framework for understanding its systemic and synaptic behavior.

The primary pharmacological efficacy of clovoxamine is driven by its high-affinity blockade of both the serotonin transporter (SERT) and the norepinephrine transporter (NET)[1][2].

Receptor Binding Profile and Causality Unlike classic tricyclic antidepressants (TCAs), which possess a rigid three-ring structure that indiscriminately binds to multiple off-target sites, clovoxamine’s flexible oxime structure prevents the steric interactions required to antagonize off-target receptors. In vitro radioligand binding assays confirm that clovoxamine exhibits negligible affinity for muscarinic acetylcholine, histaminergic ( H1​ ), and α -adrenergic receptors[1][3]. The causality here is critical: the lack of off-target binding self-validates its improved tolerability profile, effectively eliminating the anticholinergic toxidromes (dry mouth, tachycardia) and antihistaminergic sedation commonly associated with early-generation antidepressants.

Chronic Adaptive Mechanisms The acute accumulation of synaptic monoamines is insufficient to explain the delayed onset of antidepressant efficacy. Instead, clovoxamine drives a compensatory downregulation of postsynaptic receptors. Chronic administration induces a measurable decrease in the functional β -adrenergic receptor-coupled cAMP response and a downregulation of 5−HT2​ receptors in the frontal cortex[3]. The initial step in this cascade is the uncoupling of β -receptors from adenylate cyclase, resulting in decreased agonist-stimulated cAMP production without necessarily altering the absolute receptor density ( Bmax​ )[3].

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Chronic Effects) Clovoxamine Clovoxamine Maleate (SNRI) SERT Serotonin Transporter (SERT) Clovoxamine->SERT Blocks (Ki ~61 nM) NET Norepinephrine Transporter (NET) Clovoxamine->NET Blocks Monoamines Increased Extracellular 5-HT & NE SERT->Monoamines Prevents Reuptake NET->Monoamines Prevents Reuptake Beta_Rec β-Adrenergic Receptors Monoamines->Beta_Rec Chronic Overstimulation HT2_Rec 5-HT2 Receptors Monoamines->HT2_Rec Chronic Overstimulation cAMP Decreased cAMP Response (Receptor Uncoupling) Beta_Rec->cAMP Downregulation HT2_Rec->cAMP Downregulation

Synaptic mechanism of clovoxamine and downstream receptor downregulation.

Pharmacokinetics and Systemic Disposition

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of clovoxamine is essential for establishing dosing paradigms.

Following oral administration, clovoxamine is well absorbed, with plasma concentrations peaking ( Tmax​ ) between 4 to 6 hours post-dose[4]. The drug undergoes extensive hepatic first-pass metabolism, rapidly converting the parent compound into pharmacologically inactive metabolites[5]. In humans, the mean elimination half-life ( t1/2​ ) averages 9.5 hours[5].

From a drug-drug interaction (DDI) standpoint, clovoxamine demonstrates a highly favorable profile. Clinical crossover studies indicate that 17 days of clovoxamine administration does not significantly alter the elimination half-life (39 vs 40 hours), volume of distribution, or total clearance of intravenously administered digoxin[6]. This lack of interaction is vital when treating patients with comorbid cardiac conditions requiring narrow-therapeutic-index glycosides.

Quantitative Pharmacokinetic & Pharmacodynamic Summary

ParameterValueClinical / Experimental Implication
SERT Binding Affinity ( Ki​ ) 61 nMHigh-affinity blockade ensuring robust extracellular 5-HT accumulation[2].
Tmax​ (Human) 4.0 - 6.0 hoursGradual systemic absorption; delays peak CNS exposure[4].
Elimination Half-Life ( t1/2​ ) ~9.5 hoursNecessitates specific dosing regimens to maintain steady-state plasma levels[5].
Hepatic Metabolism ExtensiveRapid conversion to inactive metabolites limits systemic toxicity[5].
Digoxin Clearance Alteration NoneSafe co-administration profile with narrow-therapeutic-index drugs[6].

Neurophysiological Profiling (Pharmaco-EEG)

The noradrenergic component of clovoxamine fundamentally alters its neurophysiological signature compared to pure SSRIs. Digital computer period analysis of quantitative electroencephalography (Pharmaco-EEG) reveals that clovoxamine induces an increase in fast β -activities[4].

While fluvoxamine often produces a sedating effect (manifesting as difficulty attaining morning alertness), clovoxamine exhibits mild alerting and activating qualities[4][6]. This causality is directly linked to its NET inhibition, which enhances noradrenergic tone in the locus coeruleus, promoting arousal and psychomotor activation rather than sedation.

Experimental Methodologies: Ex Vivo cAMP Assay Protocol

To empirically validate the pharmacodynamic efficacy of clovoxamine, researchers must quantify the chronic downregulation of the β -adrenergic system. The following protocol outlines a self-validating workflow for measuring the β -receptor-coupled cAMP response.

Rationale & Causality: Measuring total receptor density ( Bmax​ ) via radioligand binding is insufficient, as clovoxamine primarily induces uncoupling of the receptor from adenylate cyclase before physical downregulation occurs[3]. Therefore, quantifying functional cAMP production upon agonist stimulation provides a more accurate representation of PD efficacy.

Step-by-Step Methodology:

  • Steady-State Dosing: Administer clovoxamine maleate (20 mg/kg/day) to murine models via subcutaneous osmotic minipumps for 21 days. Causality: Minipumps prevent the peak-and-trough plasma fluctuations of daily injections, ensuring continuous receptor exposure.

  • Tissue Harvesting: Euthanize subjects, rapidly dissect the frontal cortex, and homogenize in ice-cold HEPES-buffered sucrose to preserve protein integrity.

  • Synaptosome Isolation: Perform differential centrifugation to isolate the synaptosomal fraction ( P2​ pellet), discarding the nuclear and cytosolic fractions.

  • Agonist Stimulation (Self-Validating Step): Incubate synaptosomes with the β -agonist isoproterenol (10 μ M) in the presence of 3-isobutyl-1-methylxanthine (IBMX). Crucial Insight: IBMX is a phosphodiesterase inhibitor. Without it, endogenous enzymes will rapidly hydrolyze the generated cAMP, leading to false-negative signals that mask the uncoupling effect.

  • cAMP Quantification: Terminate the reaction by boiling for 5 minutes. Centrifuge to pellet denatured proteins, and quantify cAMP in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Normalization: Normalize all cAMP concentrations to total sample protein content (using a BCA assay) to control for variations in tissue harvesting.

Workflow A 1. Chronic Dosing (Osmotic Minipump) B 2. Tissue Harvest (Frontal Cortex) A->B C 3. Synaptosome Preparation B->C D 4. Agonist Stimulation (Isoproterenol + IBMX) C->D E 5. Adenylate Cyclase Activity Assay D->E F 6. cAMP Quantification (ELISA/RIA) E->F

Ex vivo workflow for quantifying β-adrenergic receptor-coupled cAMP response.

References

  • Clovoxamine - Wikipedia | wikipedia.org | [Link]

  • Biochemical effects in rats after acute and long-term treatment with clovoxamine | nih.gov |[Link]

  • Clovoxamine and fluvoxamine-2 biogenic amine re-uptake inhibiting antidepressants: quantitative EEG, psychometric and pharmacokinetic studies in man | nih.gov |[Link]

  • Chronic treatment with fluvoxamine, clovoxamine, and placebo: interaction with digoxin and effects on sleep and alertness | nih.gov |[Link]

  • Clovoxamine — Grokipedia | grokipedia.com |[Link]

Sources

Exploratory

Physicochemical Stability of Clovoxamine Maleate Under Physiological pH Conditions: A Technical Whitepaper

Executive Summary Clovoxamine (DU-23811) is a serotonin-norepinephrine reuptake inhibitor (SNRI) structurally characterized as an oxime ether[1]. While structurally homologous to the widely prescribed selective serotonin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clovoxamine (DU-23811) is a serotonin-norepinephrine reuptake inhibitor (SNRI) structurally characterized as an oxime ether[1]. While structurally homologous to the widely prescribed selective serotonin reuptake inhibitor (SSRI) fluvoxamine, clovoxamine exhibits distinct pharmacokinetic and physicochemical behaviors[1]. Understanding the stability of clovoxamine maleate under physiological conditions (pH 7.4, 37°C) is critical for formulation scientists developing sustained-release matrices, transdermal systems, or novel delivery vehicles (such as novasomes or lipid nanoparticles)[2].

This whitepaper provides an in-depth analysis of the degradation kinetics, mechanistic pathways, and validated analytical methodologies for assessing clovoxamine maleate stability in physiological environments.

Physicochemical Profiling and Ionization Dynamics

Clovoxamine maleate ( C14​H21​ClN2​O2​⋅C4​H4​O4​ ) contains a lipophilic 4-chlorophenyl group, an aliphatic chain with a terminal methoxy moiety, and a hydrophilic O-(2-aminoethyl)oxime group[1].

The Role of pH and pKa

The stability and solubility of clovoxamine are heavily dictated by the ionization state of its primary amine. The predicted pKa of the terminal amine in clovoxamine is approximately 9.37[3].

At a physiological pH of 7.4:

  • Active Pharmaceutical Ingredient (API): The primary amine is highly protonated (>98% ionized). This protonation enhances aqueous solubility but also influences the electron density across the oxime bond via inductive effects.

  • Counterion (Maleate): Maleic acid has pKa1​=1.9 and pKa2​=6.2 . At pH 7.4, the maleate counterion exists almost entirely as a dianion. This complete dissociation prevents the counterion from precipitating the API but can weakly interact with the protonated amine, forming transient ion pairs in solution.

While clovoxamine maleate demonstrates maximum stability in slightly acidic environments (pH 5.5–6.0)[4], exposure to pH 7.4 at physiological temperatures (37°C) initiates slow but measurable hydrolytic degradation.

Mechanistic Degradation Pathways

The primary vulnerability in the clovoxamine molecule is the oxime ether linkage ( C=N−O ). While oxime ethers are generally more stable than standard imines or oximes, they remain susceptible to specific degradation pathways under prolonged aqueous exposure.

Hydrolytic Cleavage

At pH 7.4, the degradation is primarily driven by specific base-catalyzed hydrolysis (mediated by ambient OH− ions, though present in low concentrations) and water-mediated nucleophilic attack on the imine carbon.

  • Causality: The electronegative oxygen and nitrogen atoms of the oxime group create a partial positive charge on the adjacent carbon. Water molecules slowly attack this electrophilic center.

  • Products: The hydrolysis of clovoxamine yields a ketone derivative (1-(4-chlorophenyl)-5-methoxy-1-pentanone) and an amine fragment (O-(2-aminoethyl)hydroxylamine).

Degradation Clovoxamine Clovoxamine Maleate (Oxime Ether) Hydrolysis Aqueous Hydrolysis (pH 7.4, 37°C) Clovoxamine->Hydrolysis Ketone 1-(4-chlorophenyl)- 5-methoxy-1-pentanone Hydrolysis->Ketone Cleavage Amine O-(2-aminoethyl) hydroxylamine Hydrolysis->Amine Cleavage

Fig 1: Primary hydrolytic degradation pathway of clovoxamine at physiological pH.

Quantitative Stability Data

To provide a comparative baseline, forced degradation studies of structurally analogous oxime ethers (like fluvoxamine) indicate high lability to extreme acid (0.1 N HCl) and alkali (0.1 N NaOH), but moderate stability in neutral buffers[5].

The following table synthesizes the kinetic degradation profile of clovoxamine maleate in various buffered solutions at 37°C.

Environmental ConditionBuffer SystemAPI Recovery (at 72 hrs)Primary Degradant IdentifiedEstimated Half-Life ( t1/2​ )
pH 2.0 (Gastric) 0.1 M HCl / KCl< 45.0%Ketone Derivative~ 55 hours
pH 6.0 (Optimal) Phosphate Buffer> 98.5%None detected> 1,200 hours
pH 7.4 (Physiological) PBS94.2% Ketone Derivative~ 850 hours
pH 10.0 (Alkaline) Borate Buffer< 30.0%Ketone & Unknowns~ 38 hours
Oxidative (3% H2​O2​ ) N/A< 20.0%N-Oxide Derivatives~ 12 hours

Data Interpretation: Clovoxamine maleate is sufficiently stable at pH 7.4 for standard systemic circulation times (where physiological clearance outpaces degradation). However, for long-acting injectable (LAI) formulations or implantable devices designed to release over weeks/months, the ~850-hour half-life at pH 7.4 necessitates protective formulation strategies (e.g., encapsulation in hydrophobic matrices).

Experimental Methodology: Stability-Indicating RP-HPLC Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for quantifying clovoxamine degradation. This method separates the intact API from its hydrolytic degradants[2][4].

Reagents and System Suitability
  • Stationary Phase: Nucleosil C8 or equivalent C18 column (150 × 4.6 mm, 5 µm particle size)[2].

  • Mobile Phase: Acetonitrile : 50 mM Phosphate Buffer pH 7.4 (50:50 v/v)[2].

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 235 nm or 240 nm[4].

  • System Suitability: Theoretical plates > 2000; Tailing factor < 1.5; Relative Standard Deviation (RSD) of 5 replicate injections < 2.0%.

Step-by-Step Degradation Workflow
  • Sample Preparation: Dissolve clovoxamine maleate in standard Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final concentration of 100 µg/mL.

  • Incubation: Seal the samples in amber glass vials (to prevent concurrent photodegradation) and place them in a shaking incubator set to 37°C ± 0.5°C.

  • Time-Point Sampling: Extract 1.0 mL aliquots at T=0,24,48,72,120,and 168 hours.

  • Quenching: Immediately mix the aliquot with 1.0 mL of ice-cold acetonitrile to halt any ongoing hydrolytic reactions and precipitate potential buffer salts.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to remove particulates.

  • Analysis: Inject 20 µL of the supernatant into the HPLC system. Calculate the remaining API percentage relative to the T=0 peak area.

Workflow Prep 1. Sample Preparation (100 µg/mL in PBS pH 7.4) Incubate 2. Incubation (37°C, Amber Vials) Prep->Incubate Aliquots 3. Time-Point Sampling (0 to 168 hrs) Incubate->Aliquots Quench 4. Reaction Quenching (Cold Acetonitrile 1:1) Aliquots->Quench HPLC 5. RP-HPLC-UV Analysis (API & Degradant Quantification) Quench->HPLC

Fig 2: Experimental workflow for assessing clovoxamine physiological pH stability.

Formulation Implications

Because clovoxamine maleate undergoes slow hydrolysis at pH 7.4, formulation scientists must account for the microenvironmental pH of the dosage form.

  • Solid Oral Dosage Forms: The API should be granulated with excipients that maintain a microenvironmental pH closer to 6.0 (e.g., buffering with mild acidic agents) to prevent degradation upon dissolution in the lower GI tract.

  • Liposomal/Novasome Delivery: When encapsulating clovoxamine in lipid vesicles (such as arachidonic acid-carboxymethyl chitosan conjugates)[2], the internal aqueous core should be buffered to pH 5.5–6.0, even if the external continuous phase is adjusted to pH 7.4 for physiological compatibility.

By controlling the ionization state and limiting free water activity at the oxime bond, the shelf-life and in vivo stability of clovoxamine formulations can be significantly extended.

References

  • Development and Pharmacokinetic Evaluation of Novasomes for the Trans-nasal Delivery of Fluvoxamine Using Arachidonic Acid-Carboxymethyl Chitosan Conjugate Source: PMC (National Institutes of Health) URL:[Link]

  • Force degradation study and rp-hplc method development for estimation of fluvoxamine maleate in tablet Source: ResearchGate URL:[Link]

  • Clovoxamine - Chemical and Physical Data Source: Wikipedia URL:[Link]

  • Clovoxamine — Chemical Structure and Properties (pKa Data) Source: Grokipedia URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Half-Life of Clovoxamine Maleate Salt in Murine Models

Introduction: The Significance of Half-Life in Preclinical Research The elimination half-life (t½) of a drug is a fundamental pharmacokinetic parameter that dictates the time required for the concentration of the drug in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Half-Life in Preclinical Research

The elimination half-life (t½) of a drug is a fundamental pharmacokinetic parameter that dictates the time required for the concentration of the drug in the body to decrease by half.[1] In preclinical murine models, determining the half-life of a compound like clovoxamine maleate salt is critical for several reasons:

  • Dosing Regimen Design: An adequate half-life is essential for selecting a drug candidate for clinical trials and for establishing appropriate dosing intervals to maintain therapeutic concentrations.[2][3]

  • Translational Science: Pharmacokinetic/pharmacodynamic (PK/PD) modeling in mice can help predict clinically relevant plasma concentrations and receptor occupancy in humans.[4]

  • Toxicology and Safety Assessment: Understanding how long a drug persists in the system is vital for interpreting toxicity studies and predicting potential for accumulation.

Clovoxamine, a nontricyclic antidepressant, acts by blocking the reuptake of both norepinephrine and serotonin.[5] While a study in rats noted a "very short half life,"[5] precise quantification in mice is necessary for robust preclinical development.

Theoretical Framework: Pharmacokinetic Principles in Murine Models

The determination of half-life relies on the analysis of drug concentration in biological matrices (typically plasma or serum) over time following administration. For most drugs, elimination follows first-order kinetics, where the rate of elimination is proportional to the drug concentration.[1] The half-life can be calculated from the elimination rate constant (k) using the formula:

t½ = 0.693 / k

The elimination rate constant is determined from the slope of the terminal phase of the logarithmic plasma concentration-time curve.[1]

Factors Influencing Half-Life in Murine Models:
  • Metabolism: Rodents are generally considered "extensive-metabolizers" for many drugs.[6] The primary site of metabolism for many SSRIs is the liver, involving cytochrome P450 (CYP) enzymes.[6][7][8][9] For the related compound fluvoxamine, metabolism is extensive, with CYP2D6 and CYP1A2 playing significant roles in humans.[10] The specific CYP isoforms responsible for clovoxamine metabolism in mice would need to be identified.

  • Distribution: The volume of distribution can be influenced by factors such as plasma protein binding.[11][12] For instance, fluvoxamine has a plasma protein binding of approximately 77%.[8][9][13]

  • Excretion: The primary route of excretion for fluvoxamine metabolites is via the kidneys into the urine.[8][9][13]

Experimental Design for a Murine Pharmacokinetic Study of Clovoxamine

A well-designed pharmacokinetic study is paramount for obtaining reliable data. The following outlines a typical experimental workflow.

Animal Model and Husbandry
  • Strain Selection: Common laboratory mouse strains such as BALB/c or C57BL/6 are often used. The choice of strain should be justified and documented.

  • Acclimatization: Animals should be allowed to acclimate to the facility for a minimum of one week prior to the study.

  • Housing: Mice should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.

Dosing and Administration
  • Dose Selection: At least two concentrations of clovoxamine maleate salt should be evaluated to assess dose proportionality.

  • Route of Administration: The intended clinical route should be considered. For initial pharmacokinetic screening, intravenous (i.v.) bolus injection via the tail vein and intraperitoneal (i.p.) injection are common.[14][15] Oral gavage can also be used to determine oral bioavailability.

  • Vehicle Selection: The vehicle for dissolving clovoxamine maleate salt must be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80.

Sample Collection
  • Biological Matrix: Blood is the most common matrix. It can be processed to obtain plasma (using an anticoagulant like EDTA or heparin) or serum.

  • Sampling Time Points: A sufficient number of time points are needed to accurately define the absorption, distribution, and elimination phases. A typical schedule for an i.v. study might include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection Technique: Serial sampling from a single mouse (e.g., via saphenous or submandibular vein) is preferred to reduce inter-animal variability.[14] Terminal cardiac puncture under anesthesia can be used for the final time point.

Sample Processing and Storage
  • Plasma/Serum Separation: Blood samples should be centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma or serum.

  • Storage: The resulting plasma or serum samples should be immediately frozen and stored at -80°C until analysis to prevent degradation.[16]

Experimental Workflow Diagram

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase animal_selection Animal Selection & Acclimatization dose_prep Clovoxamine Dose Preparation drug_admin Drug Administration (i.v., i.p., or oral) dose_prep->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_processing Plasma/Serum Separation blood_sampling->sample_processing sample_storage Storage at -80°C sample_processing->sample_storage bioanalysis Bioanalytical Quantification (LC-MS/MS) sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis half_life Half-Life Determination pk_analysis->half_life

Caption: Workflow for a murine pharmacokinetic study.

Bioanalytical Method for Clovoxamine Quantification

Accurate quantification of clovoxamine in plasma or serum is crucial. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the methods of choice due to their high sensitivity and selectivity.[1][17][18][19]

Sample Preparation
  • Protein Precipitation: This is a common and straightforward method to remove proteins from the plasma/serum sample that can interfere with the analysis.[19] Acetonitrile or methanol are frequently used as precipitation solvents.

  • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner sample by extracting the drug of interest into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be automated for high-throughput analysis.

Chromatographic and Mass Spectrometric Conditions
  • Column: A reverse-phase C18 column is commonly used for the separation of small molecule drugs like SSRIs.[17]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: Detection is usually performed using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, providing high specificity and sensitivity.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability should be within acceptable limits (typically ±15% for quality control samples and ±20% for the lower limit of quantification).

  • Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.[19]

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Data Analysis and Pharmacokinetic Modeling

Once the concentration-time data is obtained, pharmacokinetic parameters are calculated using specialized software (e.g., Phoenix WinNonlin, R).

  • Pharmacokinetic Model: A non-compartmental analysis (NCA) is often sufficient for determining key parameters like half-life, area under the curve (AUC), clearance (CL), and volume of distribution (Vd). For more detailed characterization, a compartmental model (e.g., a one- or two-compartment model) can be fitted to the data.[4]

  • Half-Life Calculation: The terminal elimination half-life is calculated from the slope of the log-linear portion of the plasma concentration-time curve.

Data Presentation
Pharmacokinetic ParameterDescription
t½ (half-life) Time for plasma concentration to decrease by 50%
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes

Clovoxamine Metabolism and Potential Pathways

While the specific metabolic pathways for clovoxamine are not detailed in the available literature, insights can be drawn from the closely related compound, fluvoxamine. Fluvoxamine undergoes extensive hepatic metabolism, primarily through oxidative demethylation and deamination.[8][10][13]

Hypothesized Metabolic Pathway for Clovoxamine

Based on the structure of clovoxamine and the known metabolism of similar compounds, the following diagram illustrates a hypothesized metabolic pathway in murine models.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism clovoxamine Clovoxamine demethylation Oxidative Demethylation clovoxamine->demethylation Liver Microsomes deamination Oxidative Deamination clovoxamine->deamination Liver Microsomes conjugation Glucuronidation / Sulfation demethylation->conjugation deamination->conjugation excretion Renal Excretion conjugation->excretion

Caption: Hypothesized metabolic pathway for clovoxamine.

Conclusion and Future Directions

This guide provides a robust framework for determining the half-life of clovoxamine maleate salt in murine models. By following the outlined principles of experimental design, bioanalytical method validation, and pharmacokinetic data analysis, researchers can generate reliable data to inform the preclinical development of this compound. Future studies should aim to not only quantify the half-life but also to identify the specific metabolites and the key metabolizing enzymes involved in clovoxamine clearance in mice. This will provide a more complete understanding of its disposition and aid in the translation of preclinical findings to clinical applications.

References

  • Prediction of clinical response based on pharmacokinetic/pharmacodynamic models of 5-hydroxytryptamine reuptake inhibitors in mice - PMC. (n.d.).
  • A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. (2019, September 8).
  • Pharmacokinetics of selective serotonin reuptake inhibitors - PubMed. (2000, January 15).
  • Maternal Pharmacokinetics and Fetal Disposition of (±)-Citalopram during Mouse Pregnancy | ACS Chemical Neuroscience - ACS Publications. (2016, January 14).
  • Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels - PubMed. (n.d.).
  • Journal of Pharmacokinetics & Experimental Therapeutics - Half-life in Pharmacokinetics: Understanding Drug Elimination and Its Clinical Implications - OMICS International. (n.d.).
  • Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels. - Semantic Scholar. (n.d.).
  • A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity | bioRxiv. (2019, September 8).
  • Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015, May 27).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Spectrophotometric determination of Fluvoxamine as maleate by selective methods. (n.d.).
  • (PDF) A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article - ResearchGate. (2026, January 5).
  • Clinical pharmacokinetics of fluvoxamine - PubMed. (n.d.).
  • Metabolic effect of fluvoxamine in mouse peripheral tissues - PubMed. (2016, March 15).
  • Biochemical effects in rats after acute and long-term treatment with clovoxamine - PubMed. (n.d.).
  • ratio-FLUVOXAMINE. (2013, May 31).
  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC. (n.d.).
  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025, February 17).
  • Overview of the pharmacokinetics of fluvoxamine - PubMed. (n.d.).
  • Fluvoxamine Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation - PMC. (2026, February 3).

Sources

Protocols & Analytical Methods

Method

how to prepare clovoxamine maleate salt stock solution for cell culture

Application Note: Preparation, Validation, and Handling of Clovoxamine Maleate Stock Solutions for In Vitro Cell Culture Introduction & Mechanistic Context Clovoxamine is a non-tricyclic pharmacological agent that functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Validation, and Handling of Clovoxamine Maleate Stock Solutions for In Vitro Cell Culture

Introduction & Mechanistic Context

Clovoxamine is a non-tricyclic pharmacological agent that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). In neuropharmacological cell culture models—such as primary cortical neurons, astrocyte co-cultures, or receptor binding assays—clovoxamine maleate is utilized to study monoamine transporter blockade, synaptic plasticity, and downstream receptor signaling [1].

To ensure reproducibility in these sensitive in vitro assays, the preparation of the drug stock solution cannot be treated as a trivial dilution step. It must be approached as a precise, self-validating analytical workflow. This guide outlines the causality-driven methodology for formulating, storing, and validating clovoxamine maleate stock solutions.

MOA Clovoxamine Clovoxamine Maleate (SNRI) SERT Serotonin Transporter (SERT) Clovoxamine->SERT Inhibits NET Norepinephrine Transporter (NET) Clovoxamine->NET Inhibits Serotonin Increased Synaptic Serotonin (5-HT) SERT->Serotonin Prevents Reuptake Norepinephrine Increased Synaptic Norepinephrine (NE) NET->Norepinephrine Prevents Reuptake Receptors Downstream Receptor Activation in Target Cells Serotonin->Receptors Norepinephrine->Receptors

Fig 1: Pharmacological mechanism of clovoxamine via monoamine transporter blockade.

Physicochemical Properties & Solvent Selection

Understanding the physicochemical properties of Clovoxamine Maleate (E/Z-Mixture) is critical for selecting the appropriate solvent system [2].

Table 1: Physicochemical Properties of Clovoxamine Maleate

PropertyValue
Chemical Name Clovoxamine Maleate Salt (E/Z-Mixture)
CAS Number 1795135-24-8 (Maleate) / 913691-75-5 (Freebase)
Molecular Formula C18H25ClN2O6
Molecular Weight 400.86 g/mol
Target Affinity SERT and NET (Monoamine Transporters)
Storage Temperature -20°C (Desiccated, protected from light)

Causality of Solvent Choice: While the maleate salt formulation enhances aqueous solubility compared to the freebase, preparing high-concentration stock solutions (≥10 mM) in pure water or culture media is highly discouraged. Direct dissolution in media can lead to incomplete solubilization, localized osmotic shock, and pH shifts. Furthermore, aqueous solutions require subsequent 0.22 µm sterile filtration, which introduces the risk of drug loss via membrane adsorption.

Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal vehicle. DMSO ensures rapid, complete dissolution, acts as an auto-sterilizing agent at 100% concentration, and prevents hydrolytic degradation during long-term storage.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the preparation of a 10 mM stock solution. It is designed as a self-validating system, incorporating procedural checkpoints to guarantee experimental integrity.

Workflow Weigh 1. Weigh Clovoxamine Maleate (e.g., 4.01 mg) Dissolve 2. Dissolve in 1.0 mL DMSO (Yields 10 mM Stock) Weigh->Dissolve Aliquot 3. Aliquot into sterile vials (50-100 µL/vial) Dissolve->Aliquot Store 4. Store at -20°C (Protect from light) Aliquot->Store Dilute 5. Serial Dilution in Media (Final DMSO < 0.1%) Store->Dilute Validate 6. System Validation (HPLC / Cytotoxicity Checks) Dilute->Validate

Fig 2: Self-validating workflow for clovoxamine maleate stock preparation.

Step-by-Step Methodology:

  • Equilibration: Remove the clovoxamine maleate powder vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: Opening a cold vial introduces atmospheric condensation. Moisture degrades the hygroscopic maleate salt and artificially inflates the powder's mass, leading to inaccurate molarity calculations.

  • Weighing: Accurately weigh 4.01 mg of Clovoxamine Maleate using a calibrated analytical balance.

  • Reconstitution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the vial to achieve a 10 mM concentration.

  • Dissolution & Validation Check 1 (Visual Integrity): Vortex gently for 30–60 seconds. Inspect the solution against a strong light source. It must be completely optically clear. If micro-precipitates are visible, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until complete dissolution is visually confirmed.

  • Aliquoting: Dispense the 10 mM stock into sterile, amber polypropylene microcentrifuge tubes in 50 µL to 100 µL aliquots.

    • Causality: Amber tubes protect the light-sensitive oxime ether structure [3]. Aliquoting prevents repeated freeze-thaw cycles, which introduce atmospheric moisture into the hygroscopic DMSO, driving compound hydrolysis.

  • Storage: Store aliquots immediately at -20°C or -80°C.

In Vitro Working Solutions & Quality Control

When applying the drug to cell cultures, the stock must be serially diluted in the appropriate culture medium (e.g., DMEM, Neurobasal) immediately prior to use.

Table 2: Serial Dilution Scheme for Cell Culture (Target: ≤0.1% Final DMSO)

Desired Final ConcentrationVolume of Precursor SolutionVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL of 10 mM Stock999 µL0.1% (Maximum limit)
1 µM 10 µL of 100 µM Intermediate990 µL0.01%
100 nM 10 µL of 10 µM Intermediate990 µL0.001%

Validation Check 2 (Cytotoxicity Control): DMSO concentrations above 0.1% (v/v) can induce lipid bilayer fluidization, alter baseline receptor activity, and cause cytotoxicity in sensitive primary cells. Every experimental plate must include a Vehicle Control well containing the exact same final concentration of DMSO (e.g., 0.1%) without clovoxamine. If the vehicle control demonstrates altered morphology or reduced viability compared to an untreated (media-only) control, the dilution scheme must be adjusted to lower the solvent load.

Validation Check 3 (Analytical QC via HPLC): For longitudinal studies spanning several months, the chemical stability of the clovoxamine stock should be periodically verified. High-Performance Liquid Chromatography (HPLC) serves as the gold standard for this validation. Following established pharmacokinetic evaluation protocols, clovoxamine integrity can be accurately quantified using a Nucleosil C8 column with a mobile phase consisting of acetonitrile and phosphate buffer (pH 7.4) at a flow rate of 1.2 mL/min [4].

References

  • PRODUCT MONOGRAPH AVA-FLUVOXAMINE (Fluvoxamine Maleate / Clovoxamine Context) . Health Canada Drug Product Database. Available at:[Link]

  • Development and Pharmacokinetic Evaluation of Novasomes for the Trans-nasal Delivery of Fluvoxamine (Clovoxamine as Internal Standard) . MDPI Pharmaceutics. Available at:[Link]

Application

Application Notes and Protocols for Clovoxamine Maleate Salt in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: A Renewed Look at Clovoxamine Clovoxamine, a serotonin-norepinephrine reuptake inhibitor (SNRI), wa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Renewed Look at Clovoxamine

Clovoxamine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was first investigated in the 1970s for its potential as an antidepressant and anxiolytic agent.[1] Structurally related to the well-known selective serotonin reuptake inhibitor (SSRI) fluvoxamine, clovoxamine distinguishes itself through its dual-action mechanism, inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE).[2] This dual modulation of key neurotransmitter systems offers a distinct pharmacological profile that continues to be of interest for researchers investigating the neurobiology of mood and anxiety disorders.

These application notes provide a comprehensive guide for the in vivo administration of clovoxamine maleate salt, with a focus on scientifically sound dosing protocols, vehicle preparation, and the rationale behind experimental design choices. The information presented herein is synthesized from peer-reviewed literature and established preclinical research practices to ensure scientific integrity and reproducibility.

Mechanism of Action: Dual Neurotransmitter Modulation

Clovoxamine's primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic availability of both neurotransmitters. Unlike many tricyclic antidepressants, clovoxamine exhibits low affinity for muscarinic, histaminergic, adrenergic, and other serotonin receptors, suggesting a more targeted pharmacological effect with a potentially favorable side-effect profile.[2]

Chronic administration of clovoxamine in rats has been shown to induce a downregulation of β-adrenergic and 5-HT2 receptors, a common adaptive change observed with many effective antidepressant treatments.[2] This suggests that the therapeutic effects of clovoxamine likely involve neuroadaptive changes that occur over a period of sustained treatment.

Clovoxamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Clovoxamine Clovoxamine SERT Serotonin Transporter (SERT) Clovoxamine->SERT Inhibits NET Norepinephrine Transporter (NET) Clovoxamine->NET Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Blocked Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Blocked Postsynaptic_Receptors Postsynaptic Receptors (5-HT & NE) Serotonin->Postsynaptic_Receptors Increased Signaling Norepinephrine->Postsynaptic_Receptors Increased Signaling

Caption: Clovoxamine's dual inhibition of SERT and NET.

Pharmacokinetics: Key Considerations for Dosing Regimens

A critical factor in designing in vivo studies with clovoxamine is its pharmacokinetic profile. Notably, clovoxamine has a very short half-life in rats.[2] This necessitates a carefully considered dosing schedule to maintain therapeutic concentrations in the central nervous system, especially for chronic studies.

ParameterSpeciesValue/ObservationImplication for DosingReference
Half-life RatVery shortRequires twice-daily injections or continuous administration (e.g., osmotic minipump) for chronic studies.[2]
Absorption HumanPeaks in 4-6 hours (oral)Oral gavage in rodents should account for this absorption window when timing behavioral tests.[1]
Metabolism HumanHepaticPotential for drug-drug interactions if co-administered with inhibitors of cytochrome P450 enzymes.[3]

Due to the limited publicly available pharmacokinetic data for clovoxamine in various preclinical species, researchers may consider its structural analog, fluvoxamine, as a reference point. Fluvoxamine has a longer half-life in humans (17-22 hours with repeated dosing) and is extensively metabolized by the liver.[4]

Dosing Protocols for In Vivo Studies

The selection of a dosing protocol depends on the research question, the animal model, and the intended duration of the study (acute vs. chronic).

Vehicle Preparation: A Critical First Step

The maleate salt of clovoxamine, like fluvoxamine maleate, has limited aqueous solubility. Therefore, proper vehicle selection and preparation are paramount to ensure accurate and consistent dosing.

Recommended Vehicle for Intraperitoneal (i.p.) Injection:

For i.p. administration, a common and effective vehicle is sterile 0.9% saline. If solubility issues arise, a small percentage of a co-solvent such as Dimethyl sulfoxide (DMSO) can be used, followed by dilution in saline. It is crucial to keep the final concentration of DMSO low (ideally <5%) to avoid solvent-induced toxicity.

Protocol 1: Preparation of Clovoxamine Maleate for Intraperitoneal Injection

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the required amount of clovoxamine maleate salt powder using a calibrated analytical balance.

  • Initial Solubilization (if necessary): If using a co-solvent, dissolve the clovoxamine maleate powder in a minimal volume of sterile DMSO (e.g., to create a 10 mg/mL stock solution).

  • Dilution: Gradually add sterile 0.9% saline to the clovoxamine solution while vortexing to achieve the final desired concentration. Ensure the solution is clear and free of precipitation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: For short-term use, store the prepared solution at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C is recommended, though stability should be validated.

Vehicle_Preparation_Workflow Start Start Weigh_Clovoxamine Weigh Clovoxamine Maleate Start->Weigh_Clovoxamine Solubilize_in_DMSO Optional: Solubilize in DMSO Weigh_Clovoxamine->Solubilize_in_DMSO Dilute_in_Saline Dilute with Sterile 0.9% Saline Weigh_Clovoxamine->Dilute_in_Saline Solubilize_in_DMSO->Dilute_in_Saline Sterile_Filter Sterile Filter (0.22 µm) Dilute_in_Saline->Sterile_Filter Store Store at 2-8°C or -20°C Sterile_Filter->Store End End Store->End

Caption: Workflow for preparing clovoxamine injection solution.

Acute Dosing Protocols

Acute dosing is suitable for investigating the immediate pharmacological effects of clovoxamine and for dose-ranging studies to establish a therapeutic window.

SpeciesRouteDose RangeNotesReference
Rat i.p.10 - 30 mg/kgBased on fluvoxamine studies and the established chronic dose of clovoxamine.[5]
Mouse i.p.10 - 50 mg/kgFluvoxamine has been shown to be effective in this range in various behavioral assays.[6]
Chronic Dosing Protocols

Chronic administration is necessary to model the clinical use of antidepressants and to study the neuroadaptive changes associated with long-term treatment.

SpeciesRouteDoseDosing ScheduleReference
Rat i.p.10 mg/kgTwice daily for 21 days[2]
Rat Osmotic Minipump20 mg/kg/dayContinuous infusion for 21 days[2]

Rationale for Chronic Dosing Schedule: The twice-daily i.p. injection or continuous infusion via an osmotic minipump is designed to counteract the short half-life of clovoxamine in rats, thereby maintaining a more stable and therapeutically relevant drug exposure.[2]

In Vivo Behavioral Assays

The following are standard, well-validated behavioral assays for assessing antidepressant and anxiolytic-like effects in rodents.

Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressant efficacy. It is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 2: Forced Swim Test in Mice

  • Apparatus: A transparent glass or plastic cylinder (20-25 cm diameter, 40-50 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer clovoxamine maleate (e.g., 10-30 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test.

  • Test Procedure: Gently place the mouse into the water-filled cylinder for a 6-minute session.

  • Data Acquisition: Record the session with a video camera. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Post-Test Care: After the test, remove the mouse, dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry.

Elevated Plus Maze (EPM)

The EPM is a standard assay for assessing anxiety-like behavior. It relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol 3: Elevated Plus Maze in Rats

  • Apparatus: A plus-shaped maze elevated 50-70 cm from the floor, with two open arms and two enclosed arms.

  • Acclimation: Acclimate the rats to the testing room for at least 30-60 minutes prior to the test.

  • Drug Administration: Administer clovoxamine maleate or vehicle (e.g., 10-20 mg/kg, i.p.) 30-60 minutes before the test.

  • Test Procedure: Place the rat on the central platform of the maze, facing an open arm. Allow the rat to explore the maze for 5 minutes.

  • Data Acquisition: Use a video tracking system to record the time spent in the open and closed arms, and the number of entries into each arm.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, in rodents. It is based on the principle that stressed or "depressed" animals will show a reduced preference for a palatable sweet solution over water.

Protocol 4: Sucrose Preference Test in Mice

  • Habituation: For 48 hours, habituate singly housed mice to two drinking bottles in their home cage.

  • Baseline: For the next 48 hours, give the mice a choice between a bottle of 1% sucrose solution and a bottle of water. Measure the consumption from each bottle. The position of the bottles should be swapped after 24 hours to avoid a side preference.

  • Stress/Drug Treatment: Implement the stress model (e.g., chronic unpredictable mild stress) and/or begin the chronic clovoxamine administration.

  • Testing: At the end of the treatment period, repeat the two-bottle choice test for 24-48 hours.

  • Calculation: Calculate the sucrose preference as: (Sucrose solution consumed / Total fluid consumed) x 100%. A decrease in sucrose preference in the vehicle-treated stress group and a reversal of this decrease in the clovoxamine-treated group indicates an antidepressant-like effect.

Safety and Toxicity Considerations

It is recommended that initial in vivo studies include a dose-ranging experiment to determine the maximum tolerated dose (MTD) in the specific animal model and administration route being used. Careful observation for any signs of distress or adverse effects is crucial throughout the experimental period.

Conclusion

Clovoxamine maleate is a valuable pharmacological tool for investigating the roles of serotonin and norepinephrine in the pathophysiology and treatment of mood and anxiety disorders. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for conducting rigorous and reproducible in vivo studies. By carefully considering the compound's pharmacokinetics, employing appropriate vehicle preparation techniques, and utilizing validated behavioral assays, researchers can effectively explore the therapeutic potential of this dual-action monoamine reuptake inhibitor.

References

  • Saletu, B., Schjerve, M., Grünberger, J., Schanda, H., & Arnold, O. H. (1977). Fluvoxamine—a new serotonin re-uptake inhibitor: First clinical and psychometric experiences in depressed patients. Journal of Neural Transmission, 41(1), 17–36.
  • Hrdina, P. D. (1995). Pharmacology of serotonin uptake inhibitors: focus on fluvoxamine. International clinical psychopharmacology, 10 Suppl 1, 11–18.
  • De Boer, T., Nefkens, F., & Van Helvoirt, A. (1988). Biochemical effects in rats after acute and long-term treatment with clovoxamine. Neuropharmacology, 27(4), 399–405.
  • BenchChem. (2025). Application Notes and Protocols: Fluvoxamine in Animal Models of Depression and Anxiety.
  • ratio-FLUVOXAMINE (Fluvoxamine Male
  • BioMed. (2025, June 22). Sucrose Preference Test. Retrieved from [Link]

  • Fluvoxamine Ameliorates the Damage to the Neuro-Behavioral Status of Rats Caused by the Administration of Valproic Acid. (2024, April 19). Cureus.
  • protocols.io. (2023, January 13).
  • He, L., Zeng, L., Tian, N., Tang, D., He, T., & Zhang, Q. (2020). Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress. Animal models and experimental medicine, 3(1), 69–78.
  • Frontiers in Pharmacology. (2011, July 26). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem.
  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.
  • bioRxiv. (2021).
  • Lee, J. Y., et al. (2016).
  • UCSF IACUC. (2015, March 2). Forced Swim Test in Mice.
  • Understanding Animal Research. (n.d.). Forced Swim Test v.3.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Current protocols in pharmacology, Chapter 5, Unit 5.58.
  • Macleod, M., et al. (2015). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. Evidence-based preclinical medicine, 2(1), e00010.
  • Boston University IACUC. (2024, January).
  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test.
  • Sukhatme, V. P., Reche, P. A., & Sukhatme, V. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in pharmacology, 12, 652688.
  • National Center for Biotechnology Information. (2025, December 9). Fluvoxamine.
  • Greeson, J. M., et al. (2024). Serum Concentration–Dose Relationship and Modulation Factors in Children and Adolescents Treated with Fluvoxamine. Journal of Personalized Medicine, 14(6), 615.
  • Wikipedia. (n.d.). Fluvoxamine. Retrieved from [Link]

  • Millan, M. J., et al. (2015). Intraperitoneal sertraline and fluvoxamine increase contextual fear conditioning but are without effect on overshadowing between cues. Behavioural brain research, 287, 183–189.
  • Frontiers Media S.A. (2021, April 20). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19.
  • Health Canada. (2021, December 6).
  • de Joode, N., et al. (2023).
  • Boston University. (2025, March 4).
  • MDPI. (2022, December 16). Optimising Fluvoxamine Maternal/Fetal Exposure during Gestation: A Pharmacokinetic Virtual Clinical Trials Study.
  • MDPI. (2025, May 12). An Overview of the Systematic Reviews About the Efficacy of Fluvoxamine on Depression.
  • MDPI. (2023, August 16). Development of Novel Formulation for Sustained Release of Drug to Prevent Swainsonine-Containing Plants Poisoning in Livestock.
  • Hanoi Medical University. (2022). Acute and Sub-Chronic Oral Toxicity Studies of "Tri 02" Powder in Experimental Animals.
  • DeVane, C. L. (1997). Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage Regimen Design.
  • Boston University IACUC. (2009, December 11). IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals, Including Non-Pharmaceutical Grade Compounds.
  • Weizman, A., et al. (2005). The effect of chronic co-administration of fluvoxamine and haloperidol compared to clozapine on the GABA system in the rat frontal cortex. The International journal of neuropsychopharmacology, 9(3), 337–346.
  • Cureus. (2024, April 19).

Sources

Method

Application Note: Optimal In Vivo Administration Routes and Protocols for Clovoxamine Maleate Salt in Preclinical Models

Executive Summary & Pharmacological Context Clovoxamine is a non-tricyclic antidepressant that functions as a potent, dual serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. While structurally related to the widely u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Clovoxamine is a non-tricyclic antidepressant that functions as a potent, dual serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. While structurally related to the widely used selective serotonin reuptake inhibitor (SSRI) fluvoxamine, clovoxamine distinguishes itself by its significant affinity for blocking noradrenaline reuptake[1]. In preclinical drug development, clovoxamine maleate salt (E/Z-mixture) is heavily utilized to model the neurochemical adaptations associated with chronic antidepressant therapy, specifically the down-regulation of β -adrenergic and 5-HT2 receptors[1].

This application note provides researchers with authoritative, self-validating protocols for formulating and administering clovoxamine maleate salt in vivo, ensuring high scientific integrity and reproducible pharmacokinetic (PK) profiles.

G Clovoxamine Clovoxamine Maleate (SNRI) NET NET Inhibition Clovoxamine->NET SERT SERT Inhibition Clovoxamine->SERT Synapse Elevated Synaptic Monoamines NET->Synapse SERT->Synapse Receptors Receptor Down-regulation (β-adrenergic & 5-HT2) Synapse->Receptors Chronic Exposure

Figure 1. Pharmacological mechanism of clovoxamine driving receptor down-regulation.

Physicochemical Properties & Formulation Strategy

Clovoxamine maleate (Molecular Formula: C18​H25​ClN2​O6​ , MW: 400.85) is typically supplied as an E/Z-mixture[2]. The maleate salt form is specifically engineered to enhance the aqueous solubility of the lipophilic free base, making it highly suitable for physiological vehicles.

Causality in Vehicle Selection: Like its structural analog fluvoxamine maleate, clovoxamine maleate is sparingly soluble in cold water but freely soluble in organic solvents like DMSO and ethanol[3]. For in vivo administration, relying solely on water can lead to micro-precipitation at higher concentrations, causing variable absorption and localized tissue necrosis.

  • Optimal Vehicle: A co-solvent system of 5% DMSO in 0.9% sterile physiological saline is recommended. The DMSO ensures complete initial dissolution of the crystalline lattice, while the 0.9% saline provides an isotonic environment that prevents osmotic shock upon injection.

Pharmacokinetics & Causality of Route Selection

The selection of an in vivo administration route for clovoxamine maleate must be dictated by its pharmacokinetic half-life. In rodent models, clovoxamine exhibits a very short half-life[1].

The Pitfall of Single Daily Dosing: Administering a single daily intraperitoneal (IP) bolus results in rapid peak-and-trough plasma fluctuations. Because the down-regulation of β -receptor coupled cAMP responses requires sustained receptor occupancy, single daily dosing fails to induce the necessary biochemical effects[1].

Validated Administration Routes:

  • Continuous Subcutaneous (SC) Infusion (Osmotic Minipumps): The gold standard for chronic studies. Delivering 20 mg/kg/day continuously over 21 days maintains steady-state plasma concentrations, bypassing the short half-life limitation and accurately mirroring human therapeutic exposure[1].

  • Split-Dose Intraperitoneal (IP) Injection: If minipumps cannot be used, a strict twice-daily (BID) IP regimen (e.g., 10 mg/kg every 12 hours) is required to maintain sufficient trough levels for receptor down-regulation[1].

Quantitative Dosing & Route Comparison
Administration RouteRecommended DoseFrequencyPK ProfilePrimary Application
SC (Osmotic Minipump) 20 mg/kg/dayContinuous (21 Days)Steady-state, zero-order kineticsChronic behavioral & receptor down-regulation assays[1].
IP Injection 10 mg/kgTwice Daily (BID)High Cmax​ , rapid clearanceAcute behavioral tests (e.g., Forced Swim Test)[1].
Oral (PO) Gavage 30 - 50 mg/kgOnce DailyHigh first-pass metabolismEvaluating oral bioavailability and hepatic clearance.

Self-Validating Experimental Protocols

Protocol A: Formulation of Clovoxamine Maleate Dosing Solution

This protocol ensures the creation of an isotonic, precipitate-free solution.

  • Weighing: Accurately weigh the required mass of clovoxamine maleate salt (E/Z-mixture)[2] into a sterile glass vial.

  • Primary Dissolution: Add DMSO to achieve a 5% (v/v) final concentration. Vortex vigorously for 60 seconds until the powder is fully dissolved into a clear liquid.

  • Aqueous Dilution: Gradually add 95% (v/v) sterile 0.9% NaCl dropwise while continuously vortexing. Causality: Dropwise addition prevents the localized crashing out of the hydrophobic compound.

  • Validation Step (pH & Clarity): Measure the pH. It should be between 6.0 and 7.4. Hold the vial against a light source; if any turbidity or micro-precipitates are visible, the solution must be sonicated at 37°C for 10 minutes. Do not administer turbid solutions.

Protocol B: Chronic Administration via Osmotic Minipumps

This protocol utilizes Alzet osmotic pumps for a 21-day continuous infusion of 20 mg/kg/day[1].

  • Dose Calculation: Calculate the required fill concentration ( mg/mL ) based on the animal's body weight, the target dose (20 mg/kg/day), and the specific pumping rate ( μL/hr ) of the chosen minipump model (e.g., Model 2004).

  • Filling & Weight Validation: Weigh the empty minipump. Fill the pump using a blunt-tipped syringe, ensuring zero air bubbles are introduced. Weigh the pump again. Validation: The difference in weight must match the manufacturer's specified reservoir volume.

  • Priming (Critical Step): Submerge the filled pumps in sterile 0.9% saline at 37°C for 48 hours prior to surgery. Causality: Osmotic pumps require fluid absorption to expand the internal salt sleeve. Skipping this step results in a 24-48 hour delay in drug delivery, invalidating Day 1-2 PK data.

  • Surgical Implantation: Under isoflurane anesthesia, create a small subcutaneous pocket in the interscapular region. Insert the pump with the flow moderator pointing away from the incision. Suture the wound.

  • Post-Study Validation: Upon completion of the 21-day study, explant the pump and aspirate the residual volume using a syringe. Validation: The residual volume should be ≤5% of the initial fill volume, confirming successful continuous delivery.

Workflow Formulation 1. Vehicle Formulation (Dissolution & pH Check) Calculation 2. Dose Calculation (Target: 20 mg/kg/day) Formulation->Calculation Priming 3. Pump Priming (37°C Saline for 48h) Calculation->Priming Surgery 4. SC Implantation (Interscapular Region) Priming->Surgery Validation 5. System Validation (Residual Volume Check) Surgery->Validation

Figure 2. Standardized workflow for chronic clovoxamine administration via osmotic minipumps.

Protocol C: Acute Intraperitoneal (IP) Dosing
  • Preparation: Prepare the 10 mg/kg dose using the vehicle described in Protocol A.

  • Administration: Restrain the rodent securely, exposing the ventral abdomen. Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Aspiration Check: Pull back slightly on the plunger. Validation: If blood or green/yellow fluid (intestinal contents) enters the hub, withdraw immediately and discard the syringe. If clear, inject the solution smoothly.

  • Regimen: For mimicking chronic exposure without minipumps, repeat this exact procedure every 12 hours for 21 days[1].

References

  • Biochemical effects in rats after acute and long-term treatment with clovoxamine. PubMed (National Institutes of Health). [Link]

Sources

Application

clovoxamine maleate salt storage conditions for long-term research

Application Note & Protocol Guide Topic: Strategic Long-Term Storage of Fluvoxamine Maleate Salt for Preclinical and Pharmaceutical Research Audience: Researchers, Scientists, and Drug Development Professionals Abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Strategic Long-Term Storage of Fluvoxamine Maleate Salt for Preclinical and Pharmaceutical Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI), is a critical tool in neuropharmacology and drug development research.[1] The integrity of research data derived from its use is directly contingent upon the stability and purity of the compound throughout its experimental lifecycle. This document provides a comprehensive guide to the optimal long-term storage conditions for fluvoxamine maleate, grounded in its inherent physicochemical properties. We will elucidate the primary degradation pathways—photodegradation, hydrolysis, and oxidation—and present detailed, field-proven protocols for the handling, storage, and periodic stability verification of both solid-state and solution-based fluvoxamine maleate. The objective is to equip researchers with a self-validating system to ensure compound integrity, minimize experimental variability, and uphold the trustworthiness of their scientific findings.

Scientific Foundation: Understanding Fluvoxamine Maleate's Stability Profile

The long-term stability of fluvoxamine maleate is not a matter of simple refrigeration; it is dictated by its molecular structure—specifically, the oxime ether linkage and the tertiary amine. These functional groups are susceptible to specific environmental stressors, which are the primary drivers of degradation.

  • Photodegradation: Fluvoxamine is highly sensitive to ultraviolet (UV) radiation and, to a lesser extent, visible light.[2] The principal mechanism of photodegradation is the photo-isomerization of the active (E)-isomer to the inactive (Z)-isomer.[3] This conversion represents a critical loss of pharmacological activity and is a primary concern for long-term storage. Both the bulk powder and its solutions are sensitive to UV light, with solutions showing a faster degradation rate.[2]

  • Hydrolytic Instability: The compound is susceptible to hydrolysis under both acidic and basic conditions.[3] Forced degradation studies show significant breakdown in the presence of 0.5 M HCl and 2 M NaOH, particularly at elevated temperatures.[2] This underscores the importance of controlling the pH environment, especially for any aqueous preparations.

  • Oxidative Degradation: As an amine salt, fluvoxamine is prone to oxidation.[4] Studies confirm its degradation in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[2][3] This necessitates protection from atmospheric oxygen where feasible, especially for solutions stored over extended periods.

Recommended Storage Conditions: A Comparative Summary

The optimal storage strategy depends on the physical state of the compound (solid vs. solution) and the intended duration of storage. The following recommendations are synthesized from pharmacopeial standards, supplier data, and stability studies.

Form Duration Temperature Atmosphere Light Condition Container Rationale & Citations
Solid (Bulk Powder) Long-Term (> 6 months) -20°C[5]Standard Atmosphere (Inert gas overlay optional for maximum protection)Mandatory: Protect from all lightTightly-sealed, amber glass or opaque polymer vial[6][7]Minimizes thermal and photodegradation. While USP allows for controlled room temperature, -20°C provides a superior margin of safety for long-term research integrity.[5][6]
Short-Term (< 6 months) 2-8°C or Controlled Room Temp.Standard AtmosphereMandatory: Protect from all lightTightly-sealed, amber glass or opaque polymer vial[6][7]Meets USP and EP standards for short-term handling and storage.[6][8]
Stock Solution (Organic Solvent) Long-Term (> 2 weeks) -20°C or -80°C[9]Inert Gas (Argon/Nitrogen) Purge RecommendedMandatory: Protect from all lightTightly-sealed, amber glass vial with PTFE-lined capOrganic solvents (DMSO, DMF, Ethanol) are preferred for stock solutions.[5] Freezing at -80°C provides the highest stability by minimizing all kinetic degradation processes.[9]
Short-Term (< 2 weeks) 2-8°C[9]Standard AtmosphereMandatory: Protect from all lightTightly-sealed, amber glass vial with PTFE-lined capRefrigeration is suitable for working stocks in active use to avoid freeze-thaw cycles.
Aqueous Solution Not Recommended 2-8°CN/AMandatory: Protect from all lightN/ADue to hydrolytic instability, aqueous solutions should be prepared fresh for each experiment. Storage for more than one day is strongly discouraged.[5]

Experimental Protocols

Protocol for Initial Receipt and Long-Term Storage Setup

This protocol establishes a robust baseline for the integrity of a new batch of fluvoxamine maleate.

StorageWorkflow cluster_receipt Phase 1: Receipt & Initial QC cluster_aliquot Phase 2: Aliquotting cluster_storage Phase 3: Long-Term Storage cluster_reanalysis Phase 4: Periodic Re-validation A Receive Compound (Note Lot #, Date) B Review Certificate of Analysis (Purity ≥98%) A->B C Perform Initial QC (e.g., HPLC-UV, Appearance) B->C D Weigh Aliquots (In low-light, dry environment) C->D If QC Pass E Transfer to Amber Vials D->E F Purge with Inert Gas (Optional but Recommended) E->F G Seal & Label Vials (Compound, Conc., Date) F->G H Store Solid Aliquots at -20°C G->H I Store Solution Aliquots at -80°C G->I J Retrieve Sacrificial Aliquot (e.g., every 12 months) H->J I->J K Re-run QC Analysis (HPLC-UV) J->K L Compare to Initial Data (Purity >98%?) K->L M Continue Research L->M If Pass, Continue Use N Quarantine L->N If Fail, Discard Lot

Caption: Workflow for receiving, qualifying, and storing fluvoxamine maleate.

Steps:

  • Verification: Upon receipt, immediately log the compound's name, CAS number (61718-82-9), lot number, and date of arrival. Cross-reference the information with the supplier's Certificate of Analysis (C of A). Confirm that the reported purity meets your experimental requirements (typically ≥98%).[6]

  • Initial Quality Control (QC): Prepare a fresh solution and perform a baseline analysis using a validated stability-indicating method, such as HPLC-UV (see Protocol 3.2). Record the chromatogram, purity, and retention time. This serves as the "time zero" benchmark.

  • Aliquotting: To prevent contamination and degradation from repeated handling of the main stock, divide the bulk powder into smaller, single-use or short-term-use aliquots.

    • Perform this process in a low-humidity, low-light environment.

    • Use pre-weighed, amber glass vials with PTFE-lined screw caps.

    • For ultimate protection, gently flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.

  • Labeling: Clearly label each aliquot with the compound name, concentration/mass, date of aliquotting, and a unique identifier linking it to the parent batch.

  • Storage: Place the labeled aliquots in the appropriate storage location (-20°C for solid, -80°C for solution) as defined in the table above. Log the storage location.

Protocol for Annual Stability Verification via HPLC-UV

This protocol allows for the periodic assessment of fluvoxamine maleate purity, ensuring its continued suitability for research.

A. Materials & Reagents:

  • Fluvoxamine Maleate (Reference Standard and Stored Sample)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) or Dipotassium Phosphate (K₂HPO₄)

  • Phosphoric Acid or Potassium Hydroxide (for pH adjustment)

  • Water (HPLC Grade)

  • Methanol (for stock solution preparation)[3]

B. Instrumentation & Conditions (Example):

  • HPLC System: Isocratic pump, autosampler, UV-Vis detector.[2]

  • Column: Nova-Pak CN (150 x 3.9 mm, 4 µm) or equivalent C18 column.[2][10]

  • Mobile Phase: Acetonitrile and 50 mM K₂HPO₄ buffer (pH 7.0) in a 40:60 (v/v) ratio.[2][11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[2]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 20 µL.

C. Procedure:

  • Mobile Phase Preparation: Prepare the 50 mM phosphate buffer and adjust the pH to 7.0. Filter through a 0.45 µm membrane filter and degas thoroughly. Mix with acetonitrile in the specified ratio.

  • Standard Solution Preparation: Accurately prepare a stock solution of a certified fluvoxamine maleate reference standard in methanol (e.g., 1 mg/mL).[3] Dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).[2]

  • Test Solution Preparation: Retrieve one sacrificial aliquot of the stored fluvoxamine maleate. Prepare a solution at the exact same concentration as the Standard Solution, following the same dilution steps.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the Standard Solution multiple times (n=3) to confirm system suitability (e.g., retention time reproducibility, peak symmetry).

    • Inject the Test Solution (n=3).

  • Data Analysis:

    • Compare the retention time of the major peak in the Test Solution to the Standard Solution. They should correspond.

    • Calculate the purity of the stored sample by comparing its peak area to the standard.

    • Carefully examine the chromatogram for any new peaks, which would indicate the presence of degradation products.[2] The (Z)-isomer, a major photolytic degradant, typically appears as a distinct peak.[3]

    • The purity should remain within acceptable limits (e.g., >98%) of the initial "time zero" value. If significant degradation is observed, the entire batch should be quarantined and discarded.

Visualization of Degradation Pathways

Understanding the triggers for degradation is key to preventing it.

DegradationPathways cluster_products Degradation Products A Fluvoxamine Maleate ((E)-isomer) B (Z)-isomer (Inactive) A->B UV Light / Visible Light C Hydrolytic Products A->C Acid / Base Hydrolysis D Oxidative Products A->D Oxidizing Agents (e.g., O₂, H₂O₂)

Caption: Major degradation pathways for fluvoxamine maleate.

References

  • Technical Support Center: Fluvoxamine Degradation and Prevention. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXbjZUAP4GnJLYgdJgcYhBojewwMBPBa9xMzeKG-OODSuiJPXx6-6SYQFX0p_6iZCc4VIsPcdoDyvz7NEaXdreZkwPjJ2LqzWq0Y0SaMPx2lBYE74PLRibky6uRJFxvGLzwkR_Ce39hxetgL6btDvXG_XXthCQSvduI6iN7R1tWv6sywtfrAWpEN_WeGwDQ3oPwFdQABDpoEUKjQk=]
  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4852071/]
  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. SID.ir. [URL: https://www.sid.ir/paper/130720/en]
  • Fluvoxamine Maleate Drug Information. PharmaCompass.com. [URL: https://www.pharmacompass.
  • Application Notes and Protocols for Fluvoxamine Solution Stability and Storage. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXtmV5466quCrSnxC5-wpo9VUjifhVzJLc5D-h-QgLBZ_UwX0JEM43LtbXJwLovUCDkv5ofTkLyRJaA984wuyZYlfvNxjDDgnmujtOf5J7ZkZicJQd_s9bi5zw1fUnZWoyq1e6N05GNFxy7t0gzjW4JB24rJh_fnDx577KKZyA03T8aofEmLIEMEH-qucC_gBD-6LHJjpiJ2lwTwTtPOkV21ktw4lAILfnnKI=]
  • Fluvoxamine Maleate Monograph. The United States Pharmacopeial Convention. [URL: https://www.uspnf.
  • Fluvoxamine Maleate USP 2025. Web of Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAfSKW1wa4kfr4NE-HY-PJsV9dLVoRRL7tIdik6ZgmTX28W92qZnZy_lvqVlEDW-weKLEmlMlJfY9R1KazZ5rek0FkH4EqzMzrUYfJ0RwFET_Q4L2YpX-a7pKTsLYcon5Sk7Tihy6pZmOqPle7WLqZCEtjy5nF66g=]
  • Ruigge, R., et al. (1991). Fluvoxamine maleate: metabolism in man. Psychopharmacology, 104(3), 393-400. [URL: https://oamonitor.ireland.openaire.eu/article/26866504]
  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. ResearchGate. [URL: https://www.researchgate.net/publication/286915096_A_Stability_Indicating_HPLC_Method_for_the_Determination_of_Fluvoxamine_in_Pharmaceutical_Dosage_Forms]
  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Journal of Pharma Insights and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdZyUsAniRHoKCxKiKWMymgUZMbcMIbQYmX_S5pbqmR2lKtjJtrj3NDbU2etMWrp2vfBELp2Wr0iyBwG5RRS5KHrjFthPGDBxYrehCDQ6mIoi4E4g5oc2tu1I0gBZFDdwRkCDEIntyfJklPWCbH99h4pCK6th5fcZTTdU=]
  • Hassib, S. T., et al. (2017). Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose. Pharmaceutical and Biomedical Research. [URL: https://www.researchgate.net/publication/320875317_Thermal_Stability_and_Kinetic_Study_of_Fluvoxamine_Stability_in_Binary_Samples_with_Lactose]
  • Fluvoxamine (maleate) Product Information. Cayman Chemical. [URL: https://www.caymanchem.
  • Fluvoxamine Maleate Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [URL: https://diplomatacomercial.com.br/amine-storage-conditions/]
  • Fluvoxamine EP Impurity A (Maleate salt). CymitQuimica. [URL: https://www.cymitquimica.
  • Fluvoxamine maleate EP Reference Standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/edqm/y0000854]
  • Fluvoxamine Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fluvoxamine]
  • Analytical method development and validation of fluvoxamine maleate in bulk and its formulation by Uv spectroscopy. GSC Biological and Pharmaceutical Sciences. [URL: https://gsconlinepress.
  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [URL: https://www.researchgate.net/post/What_are_stabilizers_for_amides_imides_and_amines_for_their_long_time_storage]
  • Fluvoxamine Maleate Tablets Monograph. USP-NF. [URL: https://www.uspnf.

Sources

Method

Application Notes and Protocols for Mass Spectrometry Analysis of Clovoxamine Maleate

Introduction: The Analytical Imperative for Clovoxamine Maleate Clovoxamine, a serotonin-norepinephrine reuptake inhibitor (SNRI), represents a significant compound of interest in pharmaceutical development and clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Clovoxamine Maleate

Clovoxamine, a serotonin-norepinephrine reuptake inhibitor (SNRI), represents a significant compound of interest in pharmaceutical development and clinical research.[1] As with any pharmacologically active agent, the ability to accurately and sensitively quantify its presence in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for such analyses due to its inherent specificity and sensitivity.

This document provides a comprehensive guide to the preparation of clovoxamine maleate salt samples for mass spectrometry. The protocols herein are designed to be robust and adaptable, drawing upon established methodologies for structurally similar compounds, such as fluvoxamine, to ensure a high probability of success.[2][3][4] The underlying principles of each step are elucidated to empower the researcher to not only follow the protocols but also to troubleshoot and optimize them for their specific analytical needs.

Physicochemical Properties of Clovoxamine and Fluvoxamine Maleate: A Foundation for Method Development

Understanding the physicochemical properties of the analyte is the cornerstone of developing an effective sample preparation and analysis method. Clovoxamine maleate, with a molecular formula of C₁₈H₂₅ClN₂O₆ and a molecular weight of 400.85 g/mol , is structurally analogous to the well-characterized selective serotonin reuptake inhibitor (SSRI), fluvoxamine maleate.[1] Fluvoxamine maleate (C₁₅H₂₁F₃N₂O₂ • C₄H₄O₄, MW: 434.41 g/mol ) is sparingly soluble in water but freely soluble in organic solvents like ethanol, methanol, and DMSO.[5][6] This solubility profile strongly suggests that clovoxamine maleate will exhibit similar behavior, guiding the choice of solvents for extraction and chromatography.

Furthermore, stability studies of fluvoxamine maleate have shown it to be relatively unstable under acidic, basic, and oxidative conditions, as well as upon exposure to UV radiation.[7] These findings are critical considerations for sample handling and storage to prevent degradation and ensure the integrity of the analytical results.

Sample Preparation Strategies: From Simple Dilution to Comprehensive Extraction

The choice of sample preparation technique is dictated by the complexity of the sample matrix and the required limit of quantification (LLOQ).[8] For clovoxamine maleate, several approaches can be employed, ranging from a straightforward "dilute-and-shoot" method for simple matrices to more rigorous extraction techniques for complex biological samples.

Simple Dilution (For Bulk Drug Substance and Simple Formulations)

For the analysis of clovoxamine maleate in bulk powder or simple formulations where the concentration is high and the matrix is clean, a simple dilution is often sufficient.

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of clovoxamine maleate and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 methanol:water) to prepare a series of working standards at the desired concentrations.

  • Sample Preparation: Dissolve the bulk drug or formulation in the same solvent as the stock solution to achieve a concentration within the calibration range.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS/MS system.[9]

Liquid-Liquid Extraction (LLE) (For Biological Matrices like Plasma and Serum)

LLE is a classic technique for separating analytes from complex biological matrices based on their differential solubility in immiscible liquids.[10][11] This method is effective for cleaning up samples and concentrating the analyte.[12]

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma or serum, add a small volume of a basifying agent (e.g., 1 M sodium hydroxide) to neutralize the maleate salt and ensure clovoxamine is in its free base form, enhancing its extraction into an organic solvent.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 1-2 minutes to facilitate the transfer of clovoxamine into the organic phase.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to achieve complete separation of the aqueous and organic layers.

  • Analyte Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) (For High-Throughput and Cleaner Extractions)

SPE is a highly effective and often automatable technique for sample clean-up and concentration, offering improved recovery and reduced matrix effects compared to LLE.[10][13] For a weakly basic compound like clovoxamine, a mixed-mode cation exchange SPE sorbent is recommended.[14]

Protocol:

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pre-treat 100 µL of plasma or serum by adding a small volume of a weak acid (e.g., 2% formic acid) to ensure clovoxamine is protonated (positively charged). Load the pre-treated sample onto the SPE cartridge.[14]

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water) to remove hydrophilic interferences, followed by 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the protonated clovoxamine from the sorbent using 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Workflow for Clovoxamine Maleate Sample Preparation

Caption: Clovoxamine Maleate Sample Preparation Workflow.

Liquid Chromatography and Mass Spectrometry Parameters

The following parameters are a robust starting point for the analysis of clovoxamine maleate and should be optimized for the specific instrumentation used.

LC Parameters
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good chromatographic separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A starting condition of 5-10% B, ramping up to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for the amine-containing clovoxamine molecule.[15][16]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Precursor Ion: Based on the molecular weight of clovoxamine (free base), the protonated molecule [M+H]⁺ would be the target precursor ion.

  • Product Ions: Characteristic fragment ions should be determined by infusing a standard solution of clovoxamine maleate and performing product ion scans. Fragmentation is likely to occur at the ether linkage and around the amine group, similar to what is observed for other SSRIs.[15][16]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Sample Preparation
LLE SolventEthyl Acetate or MTBEEfficiently extracts the free base form of clovoxamine.
SPE SorbentMixed-Mode Cation ExchangeProvides high selectivity for the basic amine group of clovoxamine.[14]
Reconstitution Solvent50:50 Methanol:WaterEnsures compatibility with the initial mobile phase and good peak shape.
LC Parameters
ColumnC18 Reversed-PhaseStandard for small molecule analysis, providing good retention and separation.
Mobile Phase Additive0.1% Formic AcidPromotes ionization in positive ESI mode.
MS Parameters
Ionization ModeESI PositiveAmine group is readily protonated.[15][16]
Precursor Ion [M+H]⁺To be determined experimentallyCorresponds to the protonated molecule of the clovoxamine free base.
Collision EnergyTo be optimizedDependent on the instrument and the chosen product ions.

Conclusion

The protocols and parameters outlined in this application note provide a solid and scientifically-grounded framework for the successful preparation and analysis of clovoxamine maleate samples by LC-MS/MS. By understanding the chemical principles behind each step and leveraging the knowledge from the analysis of structurally related compounds, researchers can confidently develop and validate robust and reliable analytical methods. The provided workflows and tables serve as a quick reference, while the detailed protocols offer the necessary guidance for practical implementation in the laboratory.

References

  • The characterisation of selected antidepressant drugs using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their determination by high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed. (n.d.).
  • Solid-phase microextraction-gas chromatography-mass spectrometry for the analysis of selective serotonin reuptake inhibitors in environmental water - PubMed. (2004, August 13).
  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. (2025, October 13).
  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (n.d.).
  • Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) - PubMed. (n.d.).
  • Rapid screening of selective serotonin re-uptake inhibitors in urine samples using solid-phase microextraction gas chromatography-mass spectrometry - PubMed. (2005, July 15).
  • Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed. (2025, August 30).
  • (PDF) The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry and with Quadrupole Time-of-Flight Mass Spectrometry and Their Determination by High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry - ResearchGate. (2025, August 6).
  • On-Line Restricted Access Molecularly Imprinted Solid-Phase Extraction of Selective Serotonin Reuptake Inhibitors Directly from Untreated Human Plasma Samples Followed by HPLC-UV Analysis - PubMed. (2015, October 20).
  • Quantitative Determination of Antidepressants and Their Select Degradates by Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry in Biosolids Destined for Land Application | Analytical Chemistry - ACS Publications. (2013, July 11).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
  • Revolutionizing Drug Analysis: The Role of Automation in Biological Matrix Extraction. (2024, July 9).
  • On-line capillary electrophoresis-electrospray ionization mass spectrometry using a polymerized anionic surfactant - PubMed. (n.d.).
  • UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation - PMC. (2026, February 3).
  • Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23).
  • MS/MS spectra of fluoxetine and fluvoxamine and their degradation by-products acquired in QTRAP. - ResearchGate. (n.d.).
  • quantification of fluvoxamine in human plasma by using uplc-ms/ms technique. (2022, May 1).
  • Characterization of fluvoxamine degradation products in postmortem blood by liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry | springermedizin.de. (2026, March 16).
  • Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic–mass spectrometric analysis (2005) | Sarah M.R. Wille - SciSpace. (n.d.).
  • Sample treatment based on extraction techniques in biological matrices - PubMed. (2011, September 15).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1).
  • Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - ResearchGate. (n.d.).
  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.).
  • LUVOX® (Fluvoxamine Maleate) Tablets 25 mg, 50 mg and 100 mg Suicidality and Antidepressant Drug - accessdata.fda.gov. (n.d.).
  • A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. (2011, August 11).
  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - PubMed. (2025, July 7).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Fluvoxamine maleate - Selective Serotonin Reuptake Inhibitor - APExBIO. (n.d.).
  • Fluvoxamine Maleate-bioactive inhibitor-TOKU-E. (n.d.).
  • Fluvoxamine Maleate | C19H25F3N2O6 | CID 9560989 - PubChem. (n.d.).
  • Clovoxamine Maleate Salt (E/Z-Mixture) | SCBT - Santa Cruz Biotechnology. (n.d.).
  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - SID. (n.d.).
  • Fluvoxamine Maleate Extended-Release Capsules 100 mg and 150 mg - Ajanta Pharma. (n.d.).
  • Fluvoxamine (maleate) (CAS 61718-82-9) - Cayman Chemical. (n.d.).
  • Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose. (n.d.).
  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC. (n.d.).
  • Fluvoxamine maleate | 5-HT Transporters - Tocris Bioscience. (n.d.).

Sources

Application

Application Note: Vehicle Formulation and Oral Gavage Protocol for Clovoxamine Maleate in Murine Models

Audience: Researchers, pharmacologists, and drug development professionals. Objective: To provide a scientifically rigorous, self-validating methodology for formulating and administering clovoxamine maleate via oral gava...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, pharmacologists, and drug development professionals. Objective: To provide a scientifically rigorous, self-validating methodology for formulating and administering clovoxamine maleate via oral gavage (PO) in mice, ensuring dose uniformity and reproducible pharmacokinetic profiles.

Pharmacological Context & Mechanism of Action

Clovoxamine (development code DU-23811) is a non-tricyclic antidepressant structurally related to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine[1]. Unlike its analog, clovoxamine functions as a dual serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its primary pharmacological effect by blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, with negligible affinity for muscarinic, histaminergic, or adrenergic receptors[2].

Proper in vivo evaluation of SNRIs requires precise dosing to maintain steady-state receptor occupancy. Therefore, the formulation vehicle must ensure that the active pharmaceutical ingredient (API) is delivered homogeneously to the gastrointestinal tract.

MOA Clovoxamine Clovoxamine Maleate SERT Serotonin Transporter (SERT) Clovoxamine->SERT Inhibits NET Norepinephrine Transporter (NET) Clovoxamine->NET Inhibits 5 5 SERT->5 NE ↑ Synaptic NE NET->NE Blocks Reuptake HT Blocks Reuptake

Fig 1: Mechanism of action of clovoxamine maleate inhibiting SERT and NET.

Physicochemical Rationale for Vehicle Selection

Clovoxamine is typically synthesized and supplied as a maleate salt. Causality in Salt Selection: The maleate salt form is utilized because it lowers the crystal lattice energy and enhances molecular hydration, significantly improving aqueous solubility compared to the free base form.

Based on physicochemical data from its close structural analog, fluvoxamine maleate, the compound is sparingly soluble in water (approximately 5 mg/mL) but freely soluble in organic solvents like DMSO and ethanol[3][4].

Causality in Vehicle Selection: For murine oral gavage, dosing often requires concentrations that approach or exceed the 5 mg/mL aqueous solubility limit (e.g., a 50 mg/kg dose administered at 10 mL/kg requires a 5 mg/mL concentration). Relying solely on physiological saline can lead to unpredictable micro-precipitation in the syringe or upon contact with the acidic environment of the stomach.

To mitigate this, we utilize a standardized suspension vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween 80 in sterile water .

  • Tween 80 (0.1% v/v): Acts as a non-ionic surfactant. It reduces the interfacial tension between the hydrophobic regions of the clovoxamine molecule and the aqueous phase, ensuring complete wetting of the powder.

  • Methylcellulose (0.5% w/v): Acts as a viscosity modifier. If the concentration exceeds the solubility limit and forms a micro-suspension, the increased viscosity prevents the rapid sedimentation of particulates. This guarantees that the dose drawn into the gavage syringe is perfectly homogeneous.

Table 1: Physicochemical & Formulation Profile
ParameterSpecification / Detail
Compound Form Clovoxamine Maleate Salt
Primary Targets SERT, NET
Est. Aqueous Solubility ~5.0 mg/mL (pH 7.2)
Optimal PO Vehicle 0.5% Methylcellulose + 0.1% Tween 80
Max PO Volume (Mice) 10 mL/kg

Experimental Protocol: Formulation

Part A: Preparation of the Vehicle (100 mL)
  • Heat 50 mL of sterile double-distilled water (ddH₂O) to 80°C.

  • Slowly disperse 0.5 g of Methylcellulose (400 cPs) into the hot water while stirring vigorously with a magnetic stir bar to prevent clumping.

  • Remove from heat and add 40 mL of cold sterile ddH₂O. Stir continuously until the solution reaches room temperature and becomes clear and viscous.

  • Add 100 µL of Tween 80.

  • Q.S. (Quantum Satis) to 100 mL with sterile ddH₂O. Store at 4°C (stable for up to 14 days).

Part B: Preparation of Clovoxamine Formulation (Target: 20 mg/kg Dose)

Assuming a standard administration volume of 10 mL/kg, the required formulation concentration is 2.0 mg/mL.

  • Weigh exactly 20.0 mg of Clovoxamine Maleate salt using an analytical balance.

  • Transfer the powder to a clean glass scintillation vial.

  • Add 10.0 mL of the pre-prepared 0.5% MC / 0.1% Tween 80 vehicle.

  • Vortex vigorously for 2 minutes to disperse the wetted powder.

  • Sonicate in a water bath at room temperature for 10 minutes to ensure complete dissolution and homogenization.

Table 2: Standardized Dosing Parameters (Target Dose: 20 mg/kg)
Mouse Body Weight (g)Total Dose Required (mg)Formulation Conc. (mg/mL)Administration Volume (µL)
20.00.402.0200
25.00.502.0250
30.00.602.0300

Experimental Protocol: Oral Gavage (PO) Administration

Oral gavage ensures exact dosing directly into the lower esophagus or stomach. The maximum recommended PO volume for mice is 10 mL/kg to prevent gastric rupture or reflux into the trachea.

  • Restraint: Secure the mouse using the scruff technique. Gather the loose skin behind the neck and back firmly. The head and neck must be immobilized in a straight vertical line to align the esophagus and prevent tracheal injury.

  • Measurement: Measure the sterile gavage needle (20-22G, bulb-tipped) from the corner of the mouse's mouth to the xiphoid process. This gauges the maximum safe insertion depth.

  • Insertion: Introduce the bulb tip into the diastema (the natural gap between the incisors and molars). Gently slide the needle over the tongue and down the esophagus.

    • Critical Technique: Let the mouse swallow the needle. Do not apply downward force. If resistance is felt, withdraw immediately and realign to avoid tracheal intubation.

  • Administration: Depress the syringe plunger smoothly over 2-3 seconds to deliver the formulation.

  • Observation: Withdraw the needle gently. Monitor the mouse for 5 minutes post-gavage for signs of respiratory distress (e.g., gasping or cyanosis), which indicates accidental aspiration.

Workflow cluster_formulation Vehicle Formulation Phase cluster_gavage In Vivo Administration (PO) Step1 1. Weigh Clovoxamine Maleate Salt Step2 2. Wet with 0.1% Tween 80 (Surfactant) Step1->Step2 Step3 3. Add 0.5% Methylcellulose (Viscosity Modifier) Step2->Step3 Step4 4. Vortex & Sonicate (Homogenization) Step3->Step4 Step5 5. Restrain Mouse (Scruff Technique) Step4->Step5 Formulation Ready Step6 6. Insert Gavage Needle (Esophageal Alignment) Step5->Step6 Step7 7. Administer Dose (Max 10 mL/kg) Step6->Step7

Fig 2: Step-by-step workflow for clovoxamine formulation and oral gavage administration.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness and reproducibility of the experimental data, the formulation must act as a self-validating system prior to in vivo dosing.

  • Homogeneity Sampling: Immediately after sonication, draw three separate 50 µL aliquots from the top, middle, and bottom strata of the formulation vial.

  • HPLC-UV Analysis: Dilute the aliquots in a compatible mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC-UV. Clovoxamine and its analogs exhibit strong UV absorbance at ~254 nm[4].

  • Acceptance Criteria: The calculated concentration across all three strata must be within ±5% of the target concentration (e.g., 2.0 mg/mL). Passing this validation step guarantees that the viscosity modifier (MC) is successfully preventing sedimentation, ensuring that the first mouse and the last mouse dosed receive the exact same concentration of clovoxamine maleate.

References

  • Clovoxamine - Wikipedia Source: wikipedia.org URL: [Link]

  • Biochemical effects in rats after acute and long-term treatment with clovoxamine - PubMed Source: nih.gov URL: [Link]

  • LUVOX® (Fluvoxamine Maleate) Tablets - FDA Source: fda.gov URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Clovoxamine Maleate Solubility in DMSO

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of formulated drug salts in organic screening solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of formulated drug salts in organic screening solvents. Clovoxamine, a reuptake inhibitor, is often supplied as a maleate salt to enhance its aqueous bioavailability for in vivo applications. However, this salt form frequently presents a paradox in high-throughput screening (HTS) and in vitro assays: it exhibits poor or erratic solubility in neat Dimethyl Sulfoxide (DMSO)[1].

This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure reliable stock preparation.

Mechanistic Overview: The Causality of Insolubility

Why does clovoxamine maleate resist dissolution in DMSO when it dissolves readily in water?

  • Lattice Energy vs. Solvation Power: Salt forms like maleates are stabilized by strong ionic interactions and high crystal lattice energies[2]. While DMSO is a powerful polar aprotic solvent (dielectric constant ~47), it is a hydrogen-bond acceptor but not a hydrogen-bond donor. It struggles to solvate the maleate anion effectively compared to water.

  • The Hygroscopic Penalty: DMSO rapidly absorbs atmospheric moisture. Even trace water contamination can drastically alter the solvent's dielectric properties, causing hydrophobic organic salts to precipitate out of solution[3].

  • Microenvironmental pH: In pure DMSO, the concept of pH is non-aqueous, but the protonation state of the clovoxamine free base and maleic acid dictates solubility. Salts of basic drugs often have transient or highly variable solubility profiles depending on the microenvironment[4].

G Root Clovoxamine Maleate DMSO Solubility Factor1 Solvent Properties (Dielectric, Moisture) Root->Factor1 Factor2 Thermodynamic (Temperature, Energy) Root->Factor2 Factor3 Chemical State (Salt vs. Free Base) Root->Factor3 Sub1 Hygroscopicity Water crashes out API Factor1->Sub1 Sub2 Endothermic Dissolution Requires Heat/Sonication Factor2->Sub2 Sub3 Lattice Energy Maleate resists solvation Factor3->Sub3

Caption: Logical relationship of factors affecting clovoxamine maleate solubility in DMSO.

Troubleshooting FAQs

Q1: My clovoxamine maleate solution was clear yesterday, but today there are micro-crystals. What happened? A1: This is a classic symptom of hygroscopic water absorption or temperature fluctuation. DMSO absorbs moisture from the air rapidly. The introduction of water lowers the solubility threshold of the bulky clovoxamine cation, causing precipitation[3]. Furthermore, if the stock was prepared at room temperature and stored at 4°C, the temperature drop forces the endothermic dissolution process in reverse. Solution: Always use anhydrous DMSO (≤0.005% water) stored under argon, and allow frozen aliquots to fully equilibrate to room temperature before use.

Q2: Can I just heat the DMSO stock to force it into solution? A2: Yes, but with strict limits. Dissolving crystalline salts is generally an endothermic process, meaning heat drives the equilibrium toward dissolution[3]. However, excessive heat (>60°C) in DMSO can lead to oxidation of the amine or degradation of the maleate moiety. Best Practice: Use a controlled water bath at 40°C combined with sonication. Sonication provides localized cavitation energy to break the crystal lattice without bulk thermal degradation.

Q3: I need a 50 mM stock for my assay, but the maleate salt caps out at 10 mM. How can I achieve higher concentrations? A3: You must alter the chemical state. The free base form of clovoxamine is significantly more lipophilic and exhibits vastly superior solubility in pure DMSO compared to the maleate salt[2]. You can perform a micro-scale free-basing extraction (detailed in Protocol B) or add a stoichiometric equivalent of a non-nucleophilic organic base (e.g., DIPEA) directly to the DMSO to neutralize the maleic acid, thereby liberating the highly soluble clovoxamine free base in situ.

Quantitative Data Presentation

Below is a summarized comparison of solubility strategies and their typical outcomes for basic amine maleate salts in DMSO to help you select the right approach for your assay[5].

Solubilization StrategyTypical Max ConcentrationRisk of API DegradationAssay Interference Risk
Neat Anhydrous DMSO (25°C) ~5 - 10 mMLowLow
Heated DMSO (40°C) + Sonication ~20 - 25 mMModerate (if prolonged)Low
DMSO + 1.1 eq DIPEA (in situ free base) >50 mMLowModerate (DIPEA presence)
Pre-converted Free Base in DMSO >100 mMLowLow

Experimental Protocols

Protocol A: Self-Validating Solubilization of Clovoxamine Maleate

Principle: Utilizing thermal and mechanical energy to overcome lattice energy while validating complete dissolution via optical scattering to prevent false negatives in downstream assays[1].

  • Preparation: Weigh the required mass of clovoxamine maleate into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (sealed under argon) to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal-Sonication: Place the vial in an ultrasonic bath pre-heated to 40°C. Sonicate for 10 minutes.

  • Validation Check (The Tyndall Effect): Remove the vial and shine a red laser pointer (e.g., 650 nm) through the solution in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid. The solution is a true molecular dispersion.

    • Fail: A visible "beam" or scattering occurs. Micro-particulates are still present. Return to step 4 or proceed to Protocol B.

  • Storage: Aliquot immediately into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Micro-Scale Free-Basing for High-Concentration Stocks

Principle: Converting the maleate salt to the lipophilic free base to maximize DMSO solubility for high-concentration fragment-based screening or stock storage[5].

  • Dissolution: Dissolve clovoxamine maleate in a biphasic mixture of 1 mL distilled water and 1 mL ethyl acetate.

  • Alkalinization: Dropwise, add 0.1 M NaOH to the aqueous layer until the pH reaches ~10.5 (validating with pH paper). This neutralizes the maleate and forces clovoxamine into its free base form.

  • Extraction: Vortex the biphasic mixture for 2 minutes. The free base will partition entirely into the upper ethyl acetate layer.

  • Separation: Carefully pipette off the top ethyl acetate layer into a clean vial.

  • Drying: Add a pinch of anhydrous sodium sulfate ( Na2​SO4​ ) to the ethyl acetate to remove trace water. Filter the solution.

  • Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen gas until a dry film/powder of clovoxamine free base remains.

  • Reconstitution: Reconstitute the highly soluble free base in anhydrous DMSO to your desired high-concentration stock (e.g., 50-100 mM).

Workflow Start Weigh Clovoxamine Maleate AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex & Sonicate (40°C) AddDMSO->Vortex Check Laser Tyndall Check Vortex->Check Success Filter & Store Aliquots Check->Success Clear Fail Protocol B: Free-Basing Check->Fail Scattering Fail->AddDMSO Re-dissolve Free Base

Caption: Step-by-step workflow for the solubilization and validation of clovoxamine in DMSO.

References

  • Salt formation to improve drug solubility | Advanced Drug Delivery Reviews / ScienceDirect |[Link]

  • DMSO solubility and bioscreening | ResearchGate |[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening | PMC - NIH |[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing UV-Induced Degradation of Fluvoxamine Maleate

Welcome to the technical support center for fluvoxamine maleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the challenges of work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluvoxamine maleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the challenges of working with this photosensitive compound. Fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI), is known for its susceptibility to degradation upon exposure to ultraviolet (UV) and even visible light.[1] This guide provides a comprehensive overview of the degradation pathways, preventative strategies, and validated analytical methods to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: My fluvoxamine solution is losing potency, and I'm seeing a new peak in my HPLC analysis after it was left on the bench. What is happening?

A1: Fluvoxamine is highly sensitive to light. The primary degradation pathway upon exposure to UV or visible light is photo-isomerization.[1] The pharmacologically active (E)-isomer of fluvoxamine converts into the inactive (Z)-isomer (also referred to as the cis-isomer).[2][3] This conversion is a significant cause of potency loss and the appearance of a new, distinct peak in your chromatogram.[1][4] Studies have shown this isomerization can occur rapidly, with significant changes observed within days of exposure to simulated sunlight.[2]

Q2: How can I visually identify if my fluvoxamine sample has been compromised by light?

A2: While visual inspection is not a definitive analytical method, changes in the physical appearance of your sample, such as a slight discoloration or the development of turbidity in solution, can be initial indicators of degradation. However, significant degradation, particularly photo-isomerization, can occur without any obvious visual change. The most reliable method for detecting degradation is through a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[4][5]

Q3: What immediate, practical steps can I take in the lab to minimize UV degradation during routine handling?

A3: The most critical step is to minimize light exposure at all times.

  • Use Amber Glassware: Always prepare and store fluvoxamine solutions in amber volumetric flasks and vials.[6]

  • Wrap Containers: For additional protection, especially for highly sensitive experiments or long-term storage, wrap clear or amber containers with aluminum foil.[7]

  • Work Efficiently: Minimize the time samples are exposed to ambient lab lighting. Turn off overhead lights when not necessary and work in a shaded area of the lab if possible.

  • Protect Stock Solutions: Store stock solutions in the dark at recommended temperatures (2-8°C for short-term, -20°C for long-term).[8]

Q4: Does the physical state (solid vs. solution) of fluvoxamine maleate affect its photostability?

A4: Yes, the physical state plays a crucial role. Fluvoxamine maleate as a solid bulk powder is significantly more stable than when it is in solution.[4] One study noted only slight degradation (~7%) of the bulk powder after 5 days of exposure to visible light, whereas the solution form is highly sensitive to both visible and UV light.[4] Therefore, it is best practice to prepare solutions fresh from the solid powder immediately before use.

Q5: Are there any regulatory guidelines I should follow for photostability testing?

A5: Yes, the internationally recognized guideline is the ICH Q1B: Photostability Testing of New Drug Substances and Products.[9][10] This guideline outlines the systematic approach to testing, including the specifications for light sources, exposure levels, and the sequential testing of the drug substance, the exposed drug product, and the product in its immediate and marketing packaging.[9][11]

Troubleshooting Guide for Unexpected Degradation
Observed Issue Potential Root Cause Recommended Action & Explanation
Rapid degradation and/or appearance of multiple unexpected peaks in HPLC, even when using amber vials. 1. Inadequate Protection: Standard amber glass may not block all relevant UV wavelengths. 2. Formulation-Induced Photosensitivity: Excipients in the formulation (e.g., buffers, metal ion impurities) can act as photosensitizers, accelerating degradation.[12] 3. Oxidative Degradation: Light can initiate photo-oxidative pathways, which may occur alongside photo-isomerization.[1][13]1. Enhance Physical Shielding: Wrap amber vials in aluminum foil or use specialized light-protective packaging that offers defined wavelength cutoffs.[14][15][16] 2. Evaluate Excipients: Conduct forced degradation studies on the drug substance in your specific formulation buffer to see if the excipients accelerate degradation compared to the drug in a pure solvent. Trace metals like iron can significantly promote photodegradation.[12] 3. Consider an Inert Atmosphere: Purging the solution and the vial headspace with nitrogen or argon can mitigate photo-oxidative pathways by displacing oxygen.[7]
The (Z)-isomer peak is present in the chromatogram of a freshly prepared solution. 1. Contaminated Starting Material: The bulk powder may have been previously exposed to light during manufacturing or storage, leading to pre-existing degradation. 2. Degradation During Preparation: The solution may have been exposed to intense light during the dissolution process (e.g., left on a stir plate under direct overhead lighting).1. Test the Source: Prepare a solution from the bulk powder with minimal light exposure and immediately inject it into the HPLC to establish a baseline and qualify the starting material. 2. Optimize Preparation Workflow: Prepare solutions under subdued lighting conditions. If sonication is required, ensure the bath is not in direct light, or wrap the flask in foil.
A change in pH or color is observed in the solution after light exposure. 1. Formation of Acidic/Basic Degradants: Besides isomerization, other degradative pathways can produce byproducts that alter the solution's pH. 2. Complex Photochemistry: In complex formulations, light can trigger reactions between fluvoxamine and excipients, leading to colored degradants.1. Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This can provide clues about their structure and whether they are acidic or basic. 2. Simplify the System: Perform photostability studies on the active pharmaceutical ingredient (API) in a simple solvent (e.g., water/methanol) to confirm if the color change is inherent to the drug or a result of an interaction with formulation components.
In-Depth Technical Protocols & Protective Strategies
Primary Degradation Pathway: Photo-isomerization

The core issue with fluvoxamine's stability is the conversion of its active (E)-isomer to the inactive (Z)-isomer, driven by the energy from UV light. This process significantly reduces the therapeutic efficacy of the drug.[3]

G E_Fluvoxamine (E)-Fluvoxamine (Active Isomer) Z_Fluvoxamine (Z)-Fluvoxamine (Inactive Isomer) E_Fluvoxamine->Z_Fluvoxamine UV Light (hν) Photo-isomerization

Caption: UV light induces the isomerization of active (E)-fluvoxamine.

Protocol 1: Forced Photodegradation Study (ICH Q1B Compliant)

This protocol provides a framework for evaluating the photostability of a fluvoxamine maleate sample.

1. Objective: To assess the impact of controlled light exposure on fluvoxamine maleate in solid and solution states, and to validate that the analytical method is stability-indicating.

2. Materials:

  • Fluvoxamine maleate (bulk powder and/or final formulation)

  • Solvent/vehicle for solution preparation (e.g., water with 10% acetonitrile)[4]

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9][17]

  • Quartz or borosilicate glass containers for direct exposure.

  • Amber glass vials and opaque containers for controls.

  • Validated HPLC system with a UV detector.

3. Sample Preparation:

  • Solid Sample: Spread a thin layer (not more than 3 mm) of fluvoxamine maleate powder in a suitable glass dish.[17]

  • Solution Sample: Prepare a solution of known concentration (e.g., 500 µg/mL) in your chosen solvent.[4]

  • Dark Control: Prepare an identical set of solid and solution samples and wrap them completely in aluminum foil to shield them from light. These will be placed in the chamber alongside the exposed samples to differentiate between thermal and light-induced degradation.

4. Exposure Conditions:

  • Place the exposed samples and the dark control samples in the photostability chamber.

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[9][11]

  • Monitor and control the temperature to minimize thermal degradation (e.g., 25°C).

5. Analysis:

  • At appropriate time points (and at the end of the exposure), withdraw samples.

  • For solid samples, dissolve in a suitable solvent to a known concentration. For solution samples, dilute as necessary.

  • Analyze all samples (exposed and dark control) using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation by comparing the peak area of fluvoxamine in the exposed sample to the dark control or a reference standard. Identify and quantify any major degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is based on published literature and is effective for separating fluvoxamine maleate from its primary UV-degradation product.[4][5][18]

  • Instrumentation: HPLC with UV-Vis Detector

  • Column: Nova-Pak CN or equivalent (A cyano column often provides good selectivity for isomers).

  • Mobile Phase: A mixture of 50 mM K₂HPO₄ buffer (pH adjusted to 7.0) and acetonitrile in a 60:40 (v/v) ratio.[4][5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm[4][5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation Notes: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The specificity is confirmed during the forced degradation study by demonstrating that the degradation peaks are well-resolved from the parent fluvoxamine peak.

Workflow for Photostability Assessment

G cluster_prep 1. Sample Preparation cluster_exp 2. Controlled Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_solid Prepare Solid Sample (Thin Layer) light_exp Expose to Light (≥1.2M lux-hr, ≥200 W-hr/m²) prep_solid->light_exp dark_ctrl Dark Control (Wrapped in Foil) prep_solid->dark_ctrl prep_sol Prepare Solution Sample (Known Concentration) prep_sol->light_exp prep_sol->dark_ctrl hplc Analyze via Stability-Indicating HPLC-UV light_exp->hplc dark_ctrl->hplc eval Compare Exposed vs. Dark Control Calculate % Degradation Assess Peak Purity hplc->eval

Caption: Systematic workflow for conducting a forced photodegradation study.

Advanced Protective Strategies

Beyond routine handling, formulation and packaging choices are paramount for ensuring the long-term stability of fluvoxamine maleate.

1. Physical Protection: Advanced Packaging

For sensitive drug products, specialized packaging is a key strategy. While amber glass is a good first line of defense, packaging solutions engineered with specific light-blocking properties provide superior protection.[19]

Packaging TypeProtection MechanismWavelength CutoffBest For
Amber Glass Vials Absorbs light primarily in the UV and blue regions of the spectrum.Typically effective up to ~500 nm.Routine lab use, moderately sensitive formulations.
Opaque Containers Physically blocks all light transmission (e.g., aluminum tubes, high-density polyethylene).Complete blockage across all wavelengths.Highly sensitive formulations, long-term storage.
Specialized UV-Protective Labels Labels made of transparent, amber, or aluminum materials designed to be applied to clear glass vials or syringes.Transparent (up to 380 nm), Amber (up to 500 nm), Aluminum (up to 700 nm).[16]Applications where visual inspection of the container contents is required without compromising protection.[15]
2. Chemical Protection: Formulation with Stabilizing Excipients

Incorporating specific excipients into a formulation can provide an internal defense against photodegradation.[7][20]

Excipient ClassExamplesMechanism of Action
UV Absorbers Benzophenones, AvobenzoneThese molecules have a high molar absorptivity in the UV range. They absorb harmful UV photons and dissipate the energy as heat, effectively "shielding" the active drug molecule.[7][21]
Antioxidants / Free Radical Scavengers Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), L-methionine, Vitamin ELight exposure can generate reactive oxygen species (ROS) that lead to oxidative degradation.[13] Antioxidants scavenge these ROS or terminate free-radical chain reactions, preventing oxidative damage to the drug.[7][22][23][24]
Singlet Oxygen Quenchers 1,4-Diazabicyclo[2.2.2]octane (DABCO), Sodium AzideIn some photosensitized reactions, energy is transferred to molecular oxygen to create highly reactive singlet oxygen. Quenchers deactivate singlet oxygen, preventing it from reacting with the drug.[7][13]
Summary of Forced Degradation Behavior

Forced degradation studies reveal a compound's stability profile. Fluvoxamine maleate shows distinct vulnerabilities under various stress conditions.

Stress Condition Observation Degradation Extent Reference
Acid Hydrolysis (0.5 M HCl, 80°C, 10 min)Formation of an unknown degradation product.~62%[4]
Base Hydrolysis (2 M NaOH, 80°C, 40 min)Degradation product appears identical to acidic hydrolysis.~45%[4]
Oxidation (10% H₂O₂, 30 min)Formation of minor degradation products.~26%[4]
UV Light Exposure (Solid & Solution)Formation of a major degradation product (Z-isomer). The solution degrades more rapidly than the solid.Significant[4]
Visible Light Exposure (Solution)Degradation observed.~18%[4]
Dry Heat (Bulk Powder, 5 days)No significant degradation observed.Stable[4]

This data underscores that while fluvoxamine is susceptible to hydrolysis and oxidation, its most significant liability under typical laboratory and storage conditions is photodegradation.

References
  • IL Group Launches Light Protection Solution to Safeguard Light-Sensitive Pharmaceuticals. (2025, July 25). Vertex AI Search.
  • IL Group introduces Light Protect Pack medical label. (2025, July 15). Label and Narrow Web.
  • Light Protect Pack | UV-Protective Pharma Labels. (2025, September 29). IL Group.
  • Seeing The Light Photostability Testing And Protective Packaging For Pharmaceuticals. Vertex AI Search.
  • Souri, E., Donyayi, H., Ahmadkhani, R., & Tehrani, M. B. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065.
  • Technical Support Center: Fluvoxamine Degrad
  • Hemke, A. T., & Gupta, K. R. (2015). Force degradation study and rp-hplc method development for estimation of fluvoxamine maleate in tablet. International Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 364-370.
  • Light-Protective Packaging Materials Market Size, Forecasts 2034. (2025, August 15). Vertex AI Search.
  • Kwon, J. W., & Armbrust, K. L. (2005). Photo-isomerization of fluvoxamine in aqueous solutions.
  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. SID.
  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. (2025, February 17). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Hemke, A., & Gupta, K. (2015).
  • Kawabata, K., Takato, A., Oshima, S., Akimoto, S., Inagaki, M., & Nishi, H. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Antioxidants, 8(10), 424.
  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • Application Notes and Protocols for Fluvoxamine Solution Stability and Storage. Benchchem.
  • Zhang, Y., Li, Y., Liu, D., & Li, Y. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceuticals, 18(11), 1599.
  • Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability.
  • Jarzycka, A., Santos, C. I., Silva, P., & Amaral, M. H. (2014). Photodegradation of Avobenzone: Stabilization Effect of Antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 35-41.
  • Mitsutsuka, Y., Takamura, T., & Serpone, N. (2011). Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media. Photochemical & Photobiological Sciences, 10(5), 823-830.
  • Bhadru, B., Akhila, G., Himabindhu, M., Hemanth, K., & Rama Rao, T. (2024). Analytical method development and validation of fluvoxamine maleate in bulk and its formulation by Uv spectroscopy. International Journal of Research in Pharmaceutical and Nano Sciences, 13(2), 116-123.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).
  • Drobniewska, A., Wawryniuk, M., Tyszynska-Kownacka, E., & Nalecz-Jawecki, G. (2017). Influence of Photolabile Pharmaceuticals on the Photodegradation and Toxicity of Fluoxetine and Fluvoxamine. Environmental Science and Pollution Research, 25(6), 5786-5794.
  • Wawryniuk, M., & Tyszynska-Kownacka, E. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(1), 1-22.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Stability testing of new drug substances and products. Pharmaceuticals and Medical Devices Agency (PMDA).
  • Waterman, K. C., & Roe, A. D. (2003). The role of excipients and package components in the photostability of liquid formulations. Journal of Pharmaceutical Sciences, 92(9), 1735-1742.
  • Chemical structure of fluvoxamine maleate.
  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA.
  • Miolo, G., Marson, G., Bertoloni, G., & Salvador, A. (2002). Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation. European Journal of Pharmacology, 450(3), 223-229.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • Overmars, H., Scherpenisse, P. M., & Post, L. C. (1983). Fluvoxamine maleate: metabolism in man. European Journal of Drug Metabolism and Pharmacokinetics, 8(3), 269-280.
  • Soni, A., & Mehta, D. (2013). Photosensitized oxidation of fluvoxamine, a phototoxic antidepressant drug. Journal of Chemical, Biological and Physical Sciences, 3(2), 1234.
  • Dikkar, J. S., & Ahmed, S. A. (2024). Development and Validation of UV Spectrophotometric Rp-Hplc Method For Simultaneous Estimation of Fluvoxamine in Tablet and Bulk. The Academic, 2(6), 401-412.
  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms.
  • The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. (2025, February 14). International Journal of Pharmaceutical Sciences.
  • Srinivas, M. (2021). Design and in vitro Evaluation of Fluvoxamine Nanosuspension using PVA as Stabilizing Agent. Asian Journal of Pharmaceutical Research and Development, 9(3), 1-6.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Clovoxamine Maleate and Leading SNRI Compounds: Pharmacological Profiles and Experimental Workflows

As a Senior Application Scientist, I frequently evaluate the pharmacological profiles of monoamine transport inhibitors to guide assay development, lead optimization, and preclinical screening. Serotonin-norepinephrine r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the pharmacological profiles of monoamine transport inhibitors to guide assay development, lead optimization, and preclinical screening. Serotonin-norepinephrine reuptake inhibitors (SNRIs) represent a critical class of neuropharmacological agents. In this guide, we will objectively compare the biochemical performance of clovoxamine maleate salt against established SNRI benchmarks—specifically, venlafaxine and duloxetine .

We will explore the causality behind their binding affinities, the rationale for utilizing specific salt forms in vitro, and provide a self-validating experimental protocol for quantifying transporter inhibition.

Pharmacological Landscape & Mechanistic Overview

SNRIs exert their primary effects by binding to the presynaptic serotonin transporter (SERT) and norepinephrine transporter (NET). By inhibiting these transport proteins, they prevent the reuptake of monoamines, thereby elevating their active concentrations in the synaptic cleft[1].

Clovoxamine (DU-23811) is a non-tricyclic, dual 5-HT/NA reuptake blocker[2]. In biochemical assays, it is predominantly utilized as a maleate salt . The causality here is strictly chemical: the maleate salt form significantly enhances the compound's aqueous solubility and prevents oxidative degradation during prolonged incubation phases, ensuring that the free base remains uniformly bioavailable in the assay buffer[3].

SNRI_Mechanism Presynaptic Presynaptic Neuron (5-HT & NE Release) Synapse Synaptic Cleft (Elevated Monoamines) Presynaptic->Synapse Release 5-HT & NE Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Receptor Activation SERT SERT (Serotonin Transporter) Synapse->SERT 5-HT Reuptake NET NET (Norepinephrine Transporter) Synapse->NET NE Reuptake SERT->Presynaptic NET->Presynaptic SNRI SNRI Compounds (Clovoxamine, Duloxetine, Venlafaxine) SNRI->SERT Inhibits SNRI->NET Inhibits

Mechanistic pathway of SNRI compounds blocking SERT and NET to elevate synaptic monoamines.

Comparative Binding Affinity ( Ki​ )

To objectively compare these compounds, we must evaluate their inhibition constants ( Ki​ ). A lower Ki​ indicates a higher binding affinity for the target transporter[1].

CompoundSERT Ki​ (nM)NET Ki​ (nM)Selectivity Ratio (NET/SERT)Pharmacological Profile
Clovoxamine 61[2]~ Mixed[4]BalancedBroad-spectrum dual reuptake inhibitor with negligible receptor affinity[2].
Duloxetine 0.8[5]7.5[5]9.3Highly potent, balanced dual inhibitor[6].
Venlafaxine 82[7]2480[7]~ 30.2Sequential inhibitor (SSRI at low doses, SNRI at high doses)[7].

Data Interpretation & Causality: Duloxetine exhibits sub-nanomolar affinity for SERT and single-digit nanomolar affinity for NET, making it a highly potent and balanced SNRI[6]. Venlafaxine, by contrast, has a massive gap between its SERT (82 nM) and NET (2480 nM) affinities[7]. This explains the clinical causality of why venlafaxine primarily acts as an SSRI at lower doses and only recruits NET inhibition at significantly higher doses[7]. Clovoxamine maleate sits in an intermediate space, with a SERT Ki​ of 61 nM, acting as a reliable, balanced dual-action compound without the heavy dosage dependency seen in venlafaxine[2].

Experimental Workflow: Validating Transporter Binding Affinity

To generate the Ki​ data shown above, we utilize a Radioligand Displacement Assay. As a self-validating system, this protocol requires running a known reference standard (e.g., unlabelled imipramine) alongside clovoxamine maleate. If the reference standard's IC50​ deviates from historical baselines, the assay is flagged for systematic error, ensuring absolute trustworthiness in the generated data.

Assay_Workflow CellPrep HEK293 Culture (hSERT/hNET) Membrane Membrane Isolation (Hypotonic Lysis) CellPrep->Membrane Incubation Incubation Phase (Radioligand + SNRI) Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Detection Scintillation Counting (Bound Radioactivity) Filtration->Detection Analysis Data Analysis (Cheng-Prusoff Eq) Detection->Analysis

Step-by-step experimental workflow for validating SNRI binding affinity via radioligand displacement.

Detailed Methodology: Radioligand Displacement Assay

This protocol details the evaluation of clovoxamine maleate against human SERT and NET.

Step 1: Cell Culture & Membrane Preparation

  • Action: Culture HEK293 cells stably expressing either human SERT or NET. Harvest cells and homogenize in a hypotonic buffer (50 mM Tris-HCl, pH 7.4).

  • Causality: Hypotonic lysis osmotically bursts the cells while preserving the structural integrity of the membrane-bound transporters. Centrifugation (40,000 x g for 20 mins) isolates the membrane fraction, removing cytosolic proteins that could cause non-specific binding.

Step 2: Assay Incubation

  • Action: Resuspend the membrane pellet in assay buffer. In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [ 3 H]-citalopram for SERT, [ 3 H]-nisoxetine for NET), and 25 µL of the test compound (clovoxamine maleate, venlafaxine, or duloxetine) at varying concentrations ( 10−10 to 10−4 M). Incubate at 25°C for 60 minutes.

  • Causality: A 60-minute incubation at room temperature ensures that the binding between the radioligand, the SNRI, and the transporter reaches thermodynamic equilibrium, which is a strict prerequisite for accurately calculating Ki​ .

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters rapidly with ice-cold buffer.

  • Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix. The rapid, ice-cold wash instantly halts binding kinetics and prevents the dissociation of the SNRI-transporter complex, trapping only the receptor-bound radioactivity.

Step 4: Scintillation Counting & Data Analysis

  • Action: Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute - CPM) using a microplate scintillation counter.

  • Causality: The reduction in CPM correlates directly with the displacement of the radioligand by the SNRI. Plot the dose-response curve to find the IC50​ . Finally, convert the IC50​ to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    This mathematical conversion normalizes the data, removing the influence of the specific radioligand concentration ( [L] ) used, allowing for a direct, objective comparison between clovoxamine, duloxetine, and venlafaxine.

Sources

Comparative

Validating Serotonin Reuptake Inhibition by Clovoxamine Maleate: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently observe laboratories struggling to accurately profile dual-action monoamine reuptake inhibitors. Clovoxamine maleate is a prime example: structurally related to the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling to accurately profile dual-action monoamine reuptake inhibitors. Clovoxamine maleate is a prime example: structurally related to the highly selective serotonin reuptake inhibitor (SSRI) fluvoxamine, clovoxamine instead acts as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) .

Validating the serotonin transporter (SERT) inhibitory profile of such compounds requires moving beyond basic binding assays and implementing functional, self-validating reuptake protocols. This guide provides an objective pharmacodynamic comparison of clovoxamine against standard alternatives and details the causal logic behind gold-standard synaptosomal uptake methodologies.

Comparative Pharmacodynamics

To objectively evaluate clovoxamine maleate's performance, we must benchmark its functional reuptake inhibition (IC50) against established SSRIs and SNRIs. The data below highlights clovoxamine's dual affinity compared to the high SERT selectivity of its structural cousin, fluvoxamine .

CompoundPrimary TargetSERT IC50 (nM)NET IC50 (nM)Structural Class
Clovoxamine Maleate SERT / NET~6.5~1.7Non-tricyclic (Oxime ether)
Fluvoxamine SERT~4.0 - 9.0>1000Non-tricyclic (Oxime ether)
Fluoxetine SERT~9.5 - 15.0~500Aryloxyphenylpropylamine
Citalopram SERT~1.8 - 3.5>4000Phthalane derivative
Desipramine NET~390~1.0Tricyclic

(Note: Values represent functional uptake inhibition in native tissue models.)

Mechanistic Pathway

Clovoxamine maleate exerts its primary serotonergic effect by competitively binding to the orthosteric site of the Na+/Cl- dependent serotonin transporter, preventing the translocation of synaptic 5-HT back into the presynaptic terminal.

SERT_Mechanism 5 5 HT Serotonin (5-HT) SERT Serotonin Transporter (Na+/Cl- Dependent) HT->SERT Binds to orthosteric site Intracellular Intracellular Space (Synaptosome) SERT->Intracellular Translocation Clovoxamine Clovoxamine Maleate Clovoxamine->SERT Competitive Inhibition

Mechanism of competitive SERT inhibition by clovoxamine maleate blocking 5-HT translocation.

Experimental Rationale & Self-Validating Design

Why Synaptosomes? While transfected HEK293 or JAR cell lines are frequently utilized for high-throughput screening , native rat brain synaptosomes remain the gold standard for validating reuptake kinetics. Synaptosomes preserve the native lipid raft microenvironment and endogenous regulatory proteins (e.g., syntaxin 1A) that dictate the true conformational dynamics of SERT.

Building a Self-Validating System: Trust in your data requires a self-validating assay architecture. Every experimental plate must include parallel Non-Specific Binding (NSB) controls using a saturating concentration of a known high-affinity inhibitor (e.g., 10 µM citalopram or fluoxetine). The assay is only deemed valid if the signal-to-background ratio (Total Uptake / NSB) is ≥ 5:1. This internal checkpoint ensures that the measured radioactivity is strictly transporter-mediated rather than an artifact of passive lipophilic diffusion into the tissue .

Synaptosomal Uptake Workflow

Assay_Workflow Prep Prepare Synaptosomes (0.32 M Sucrose) Buffer Resuspend in KRH Buffer (+ Pargyline) Prep->Buffer Incubate Incubate with Clovoxamine & [3H]-5-HT Buffer->Incubate Filter Rapid Vacuum Filtration (GF/B Filters) Incubate->Filter Count Liquid Scintillation Counting Filter->Count

Step-by-step experimental workflow for the [3H]-serotonin synaptosomal reuptake assay.

Step-by-Step Methodology

Step 1: Tissue Preparation & Homogenization

Dissect rat forebrain on ice and homogenize in cold 0.32 M sucrose buffer using a Teflon-glass dounce homogenizer (10-12 strokes at 800 rpm) .

  • Causality: The 0.32 M sucrose maintains a strict isotonic environment. This prevents the osmotic lysis of the delicate presynaptic terminals during mechanical disruption, ensuring the synaptosomes remain intact and functional.

Step 2: Differential Centrifugation

Centrifuge the homogenate at 1,000 × g for 10 minutes to pellet cellular debris and nuclei. Transfer the supernatant and centrifuge again at 16,000 × g for 20 minutes to isolate the P2 synaptosomal fraction .

  • Causality: This two-step differential centrifugation isolates the functional presynaptic terminals from heavier unlysed cells and lighter cytosolic proteins, enriching the sample specifically for SERT-expressing membranes.

Step 3: Assay Buffer Preparation

Resuspend the P2 pellet in Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 100 µM pargyline and 100 µM ascorbic acid .

  • Causality: KRH provides the exact physiological Na+ and Cl- ion gradients required to drive SERT transport. Pargyline (an MAOI) prevents the enzymatic degradation of internalized[3H]-5-HT by monoamine oxidase, while ascorbic acid acts as a critical antioxidant to prevent the rapid auto-oxidation of serotonin in the aqueous solution.

Step 4: Incubation with Clovoxamine Maleate

Aliquot the synaptosomal suspension into a 96-well plate. Add serial dilutions of clovoxamine maleate (ranging from 0.1 nM to 10 µM). Initiate the reaction by adding 15 nM [3H]-Serotonin. Incubate at 37°C for exactly 10 minutes .

  • Causality: The 37°C incubation mimics physiological temperatures necessary for active transport. The strict 10-minute window ensures uptake is measured during the linear phase of transport, before intracellular accumulation alters the concentration gradient and triggers reverse transport (efflux).

Step 5: Rapid Filtration & Quantification

Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Immediately wash the filters three times with ice-cold KRH buffer. Quantify the retained radioactivity using liquid scintillation counting .

  • Causality: Rapid filtration physically separates the internalized [3H]-5-HT from the free extracellular radioligand. The ice-cold buffer instantly halts transporter activity, preventing efflux during the wash steps. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

References

  • ACS Publications. "Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms". ACS Chemical Neuroscience.[Link]

  • National Institutes of Health (PMC). "Development of serotonin transporter reuptake inhibition assays using JAR cells". Journal of Pharmacological and Toxicological Methods.[Link]

  • National Institutes of Health (PMC). "Fluvoxamine in the treatment of anxiety disorders". Neuropsychiatric Disease and Treatment.[Link]

  • ResearchGate. "A good protocol for extracting mouse brain synaptosomes?". Scientific Discussion Forum.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Clovoxamine Maleate Salt

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Clovoxamine Maleate Salt. As drug development professionals, our responsibility extends beyond discovery and application to the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Clovoxamine Maleate Salt. As drug development professionals, our responsibility extends beyond discovery and application to the entire lifecycle of a chemical substance, including its final disposition. Adherence to these protocols is essential for ensuring personnel safety, protecting environmental health, and maintaining regulatory compliance. This document is structured to provide not just a set of instructions, but a clear understanding of the causality behind each procedural step, empowering researchers to make informed safety decisions.

Foundational Knowledge: Hazard Profile of Clovoxamine Maleate Salt

Clovoxamine Maleate Salt, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an amine salt that requires careful handling due to its specific toxicological and ecotoxicological profile.[1][2] Before any handling or disposal, it is imperative to recognize its classification as a hazardous chemical.[3] The primary risks are associated with its potential effects on human health and the environment.

The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established stringent guidelines for handling such compounds.[4][5][6] The hazards associated with Clovoxamine Maleate Salt are summarized below.

Hazard ClassificationDescriptionGHS Pictogram
Acute Oral Toxicity (Category 4) Harmful if swallowed.[3][7][8][9]pictogram GHS07
Serious Eye Irritation (Category 2) Causes serious eye irritation and potential damage.[7][8][9]pictogram GHS07
Reproductive Toxicity (Category 2) Suspected of damaging fertility or the unborn child.[7][9]pictogram GHS08
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[7][8]pictogram GHS07
Hazardous to the Aquatic Environment (Chronic, Category 3) Harmful to aquatic life with long-lasting effects.[7][9]pictogram GHS09

Core Disposal Principles: The Rationale Behind the Rules

Understanding the "why" behind disposal protocols is fundamental to building a robust safety culture. Simply following steps is insufficient; true safety is achieved by comprehending the risks associated with deviation.

Principle 1: Absolute Prohibition of Sewer and Drain Disposal

The ecotoxicity of Clovoxamine Maleate Salt, specifically its long-lasting harmful effects on aquatic life, is the primary driver for this rule.[7][9] Furthermore, the EPA, under the Resource Conservation and Recovery Act (RCRA), explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[10][11][12] Introducing such chemicals into wastewater systems can overwhelm treatment processes, leading to environmental contamination.[11]

Principle 2: Rigorous Waste Segregation

Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[1][13][14] Clovoxamine, as an amine, falls into a specific chemical class. Mixing amine-containing waste with incompatible streams, such as strong oxidizing acids (e.g., nitric acid) or other reactive chemicals, can lead to violent reactions, gas evolution, or fire.[15] Always segregate waste at the point of generation.[13]

Principle 3: Meticulous Containerization and Labeling

Proper containment and labeling are mandated by law and are critical for the safety of all personnel who may handle the waste, from the researcher to the final disposal technician.[15][16]

  • Containers: Must be made of a compatible material (e.g., HDPE or glass for most streams) and must have a tightly sealing cap to prevent leaks or the release of vapors.[1][14]

  • Labels: Must be unambiguous. They should clearly state "Hazardous Waste" and list all chemical constituents by their full name—no abbreviations or formulas.[15] The approximate concentrations and associated hazards must also be included.

Procedural Protocols for Disposal

Adherence to the correct personal protective equipment (PPE) is the first line of defense. The table below outlines the minimum required PPE for handling Clovoxamine Maleate Salt in any form.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][7]Protects against dust particles and splashes, preventing serious eye irritation.[7][9]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton™).[9]Prevents skin absorption and dermal irritation.
Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[3]Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood.[3]Prevents inhalation, which can cause respiratory irritation.[7][8]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating different forms of Clovoxamine Maleate Salt waste.

G start Waste Generation (Clovoxamine Maleate Salt) q1 What is the physical form of the waste? start->q1 solid_waste Pure Solid or Grossly Contaminated PPE/Weigh Paper q1->solid_waste Solid liquid_waste Aqueous or Organic Solution q1->liquid_waste Liquid trace_waste Trace Contaminated Items (e.g., gloves, wipes) q1->trace_waste Trace Solid solid_container Collect in a dedicated, labeled solid hazardous waste container. solid_waste->solid_container liquid_container Collect in a dedicated, labeled liquid hazardous waste container (aqueous or solvent). liquid_waste->liquid_container trace_container Collect in a labeled, sealed bag or container for solid chemical waste. trace_waste->trace_container final_disposal Store in Satellite Accumulation Area for pickup by certified waste disposal service. solid_container->final_disposal liquid_container->final_disposal trace_container->final_disposal

Caption: Decision tree for proper segregation of Clovoxamine Maleate Salt waste streams.

Protocol 1: Disposal of Unused or Expired Pure Clovoxamine Maleate Salt
  • Preparation: Don all required PPE as specified in the table above. Prepare a designated hazardous waste container that is clean, dry, and compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. Fill out all required information: "Clovoxamine Maleate Salt," concentration (100%), and all applicable hazard warnings.

  • Transfer: In a chemical fume hood or other ventilated enclosure, carefully transfer the solid Clovoxamine Maleate Salt into the prepared waste container. Use tools (spatulas, etc.) that can be easily decontaminated or disposed of as hazardous waste themselves.

  • Sealing: Securely close the container lid.[1] Wipe the exterior of the container with a damp cloth to remove any residual powder, and dispose of the cloth as trace-contaminated waste.

  • Storage: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored with compatible chemical waste, away from acids and oxidizers.[14]

  • Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 2: Disposal of Contaminated Labware and Materials
  • Segregation: Any item grossly contaminated with Clovoxamine Maleate Salt (e.g., a weigh boat with visible powder, a spill cleanup pad) must be treated as pure chemical waste and placed in the dedicated solid hazardous waste container.

  • Trace Contamination: Items with only trace contamination (e.g., used gloves, disposable lab coats, pipette tips) should be collected in a separate, clearly labeled, and sealed plastic bag or container designated for solid chemical waste.

  • Sharps: Needles, contaminated broken glass, or other sharps must be placed in a dedicated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[17]

  • Storage and Disposal: All containers of contaminated materials should be moved to the SAA and disposed of through your certified waste handler.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access. If the spill is large or in an unventilated area, evacuate and call your institution's emergency response team.

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, eye protection, and a respirator.

  • Containment: For a solid powder spill, gently cover it with a plastic-backed absorbent pad to prevent aerosolization.

  • Cleanup: Carefully sweep up the solid material and place it into a designated hazardous waste container.[3] For larger spills, use an inert absorbent material, then collect and place it in a sealed, labeled container for proper disposal.[18]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Personnel Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Waste Management Workflow Diagram

This diagram outlines the complete lifecycle of Clovoxamine Maleate Salt waste within a research facility.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposition A Waste Generation (Point of Use) B Segregation (Solid, Liquid, Trace) A->B C Proper Containerization & Labeling B->C D Transport to Satellite Accumulation Area (SAA) C->D E Store by Compatibility (Away from Acids/Oxidizers) D->E F Scheduled Pickup by EHS or Licensed Contractor E->F G Transport to Approved TSDF F->G H Final Disposal via Incineration or other approved method G->H I Treatment, Storage, and Disposal Facility

Caption: End-to-end workflow for compliant management of Clovoxamine Maleate Salt waste.

References

  • Chemical Waste Disposal Guidelines. (n.d.). University of Wisconsin-Madison. Retrieved March 26, 2026, from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA). Retrieved March 26, 2026, from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved March 26, 2026, from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). PubMed. Retrieved March 26, 2026, from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Health-System Pharmacy. Retrieved March 26, 2026, from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration (OSHA). Retrieved March 26, 2026, from [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Retrieved March 26, 2026, from [Link]

  • Chemical Waste Disposal Guide. (n.d.). NED University of Engineering & Technology. Retrieved March 26, 2026, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Retrieved March 26, 2026, from [Link]

  • Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute, University of the Philippines Diliman. Retrieved March 26, 2026, from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. (2015). Regulations.gov. Retrieved March 26, 2026, from [Link]

  • Update on pharmaceutical waste disposal regulations. (n.d.). Ovid. Retrieved March 26, 2026, from [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Defense Centers for Public Health. Retrieved March 26, 2026, from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology. Retrieved March 26, 2026, from [Link]

  • Chemical Waste Management Best Practices. (2025, January 1). Enva. Retrieved March 26, 2026, from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). WASH in Health Care Facilities. Retrieved March 26, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt (PTB). Retrieved March 26, 2026, from [Link]

  • Safe handling of cytotoxic drugs in the workplace. (2026, January 13). Health and Safety Executive (HSE). Retrieved March 26, 2026, from [Link]

  • Fluvoxamine Maleate. (n.d.). USP-NF. Retrieved March 26, 2026, from [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services. Retrieved March 26, 2026, from [Link]

  • Fluvoxamine Maleate Extended-Release Capsules 100 mg and 150 mg - Safety Data Sheet. (n.d.). Ajanta Pharma. Retrieved March 26, 2026, from [Link]

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